ENPP3 Inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H14F3NO5S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(4-benzamidophenyl) 4-(trifluoromethoxy)benzenesulfonate |
InChI |
InChI=1S/C20H14F3NO5S/c21-20(22,23)28-16-10-12-18(13-11-16)30(26,27)29-17-8-6-15(7-9-17)24-19(25)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
InChI Key |
BVCLHLBHDWKWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ENPP3 Inhibition in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane ectoenzyme, has emerged as a significant target in oncology due to its overexpression in various malignancies, including renal cell carcinoma (RCC), colorectal cancer, and ovarian cancer, and its limited expression in healthy tissues.[1][2] ENPP3 contributes to cancer pathophysiology through distinct mechanisms, primarily by modulating the tumor microenvironment's immune landscape and by serving as a targetable cell surface antigen. This guide delineates the two primary mechanisms of action for ENPP3 inhibitors in cancer cells: the potentiation of the cGAS-STING innate immune pathway by small molecule inhibitors and the direct, targeted cytotoxicity mediated by antibody-based therapeutics such as Antibody-Drug Conjugates (ADCs) and Bispecific T-cell Engagers (BiTEs). This document provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.
Mechanism of Action I: Small Molecule Inhibition and STING Pathway Activation
The Role of ENPP3 in Immune Evasion
Cancer cells can produce and export the second messenger 2'3'-cyclic GMP-AMP (cGAMP) in response to cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability.[3][4] This extracellular cGAMP acts as a critical immunotransmitter, signaling to adjacent immune cells, particularly dendritic cells and macrophages, by activating the Stimulator of Interferon Genes (STING) pathway.[3][4] STING activation culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.[5]
ENPP3, alongside its family member ENPP1, functions as an immune checkpoint by hydrolyzing extracellular cGAMP, thereby preventing STING activation and facilitating immune evasion.[3][4] By degrading cGAMP, ENPP3 dampens the innate immune system's ability to detect and eliminate cancer cells.[3]
Therapeutic Intervention with "ENPP3 Inhibitor 1"
A small molecule inhibitor, herein referred to as "this compound," is designed to specifically block the catalytic activity of ENPP3. By binding to the enzyme's active site, the inhibitor prevents the hydrolysis of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, enabling sustained STING pathway activation in tumor-infiltrating immune cells. The resulting increase in type I IFN production enhances dendritic cell maturation, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs), and ultimately converts an immunologically "cold" tumor into a "hot" one, more susceptible to immune-mediated killing.[5][6]
Signaling Pathway
Quantitative Data: Small Molecule Inhibitors
The following table summarizes the inhibitory potency of various representative small molecule inhibitors against ENPP3.
| Compound ID | Target(s) | IC50 (µM) vs ENPP3 | IC50 (µM) vs ENPP1 | Selectivity | Reference |
| 10 | ENPP3 | 0.17 | - | Selective | [7] |
| 14b | ENPP3 | 0.214 ± 0.012 | - | Selective | [7] |
| 15c | ENPP3 | 0.15 ± 0.04 | - | Selective | [7] |
| 16b | ENPP3 | 0.16 ± 0.01 | - | Selective | [7] |
| 4t | ENPP3 | 0.15 | 41.4 | ~276-fold for ENPP3 | [8][9] |
| 7d | ENPP3 | 0.16 ± 0.01 | - | Selective | [8] |
| 12a | ENPP1/ENPP3 | 0.71 | 0.29 | Dual Inhibitor | [7] |
| 15d | ENPP1/ENPP3 | 0.19 ± 0.02 | 0.45 ± 0.07 | Dual Inhibitor | [7] |
| 4g | ENPP1/ENPP3 | 0.19 | 0.45 | Dual Inhibitor | [10] |
Mechanism of Action II: Antibody-Based Inhibition
The high expression of ENPP3 on the surface of cancer cells, particularly in RCC, makes it an ideal target for antibody-based therapies.[1][11]
Antibody-Drug Conjugates (ADCs)
ADCs targeting ENPP3, such as AGS-16C3F , consist of a fully human monoclonal antibody specific to ENPP3, a stable linker, and a potent cytotoxic payload (e.g., monomethyl auristatin F, MMAF).[1][3]
Mechanism:
-
Binding: The antibody component of the ADC selectively binds to ENPP3 on the surface of cancer cells.[1]
-
Internalization: The ENPP3-ADC complex is internalized by the cancer cell, often via macropinocytosis.[6][12]
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.[1]
-
Payload Release: Inside the lysosome, the ADC is degraded, releasing the active cytotoxic agent (e.g., Cys-mcMMAF).[1][6]
-
Cytotoxicity: The released payload disrupts essential cellular processes, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][13]
Bispecific T-cell Engagers (BiTEs)
BiTEs, such as JNJ-87890387 , are engineered antibodies that simultaneously bind to ENPP3 on tumor cells and CD3 on T-cells.[2][14] This dual binding creates a synapse between the cancer cell and a cytotoxic T-cell, redirecting the T-cell to kill the tumor cell, irrespective of its original T-cell receptor specificity.[2][14] Preclinical studies have shown that JNJ-87890387 induces potent, picomolar-range T-cell activation and cytotoxicity against ENPP3-expressing tumor cells, leading to complete tumor regressions in xenograft models.[2][14]
Signaling and Interaction Diagram
Quantitative Data: Antibody-Based Therapies
| Therapy | Type | Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy | Clinical Data (Phase I) | Reference |
| AGS-16C3F | ADC | ENPP3 | 0.06 - 0.12 nmol/L (KU812 cells) | Tumor growth inhibition in RCC xenograft models | Recommended Phase 2 Dose: 1.8 mg/kg. 3 of 13 subjects had durable partial responses. | [1][3] |
| JNJ-87890387 | BiTE | ENPP3 x CD3 | Potent (pM) T-cell activation and cytotoxicity | Complete tumor regressions in RCC and HCC xenograft models | Phase I study ongoing for advanced solid tumors. | [2][14] |
Key Experimental Protocols
Protocol 1: ENPP3 cGAMP Hydrolysis Assay
This protocol is designed to measure the enzymatic activity of ENPP3 and assess the potency of small molecule inhibitors.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human ENPP3 enzyme with an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, supplemented with 15 µM ZnCl₂, 2.5 mM CaCl₂, 1 mM MgCl₂).
-
Inhibitor Addition: Add serial dilutions of "this compound" or a vehicle control (DMSO) to the wells. Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a substrate mix containing unlabeled 2'3'-cGAMP and a tracer amount of radiolabeled [³²P]-cGAMP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) during which ENPP3 will hydrolyze cGAMP to AMP and GMP.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Thin-Layer Chromatography (TLC): Spot a small volume of each reaction onto a silica TLC plate.
-
Separation: Separate the substrate ([³²P]-cGAMP) from the product ([³²P]-AMP) by developing the TLC plate in a suitable solvent system.
-
Analysis: Expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager. Quantify the radioactivity in the spots corresponding to the substrate and product.
-
Calculation: Calculate the percentage of cGAMP hydrolysis relative to the vehicle control for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[15]
Protocol 2: ADC-Mediated Cytotoxicity Assay
This protocol assesses the ability of an ENPP3-targeting ADC to kill cancer cells in vitro.
Methodology:
-
Cell Plating: Seed ENPP3-expressing cancer cells (e.g., KU812) into a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ENPP3-ADC (e.g., AGS-16C3F) and a non-targeting isotype control ADC in complete culture medium.
-
Dosing: Remove the old medium from the cells and add the medium containing the ADC dilutions.
-
Incubation: Incubate the plates for 5-6 days at 37°C in a humidified incubator with 5% CO₂.[1]
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Analysis: Normalize the signal of treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the ADC concentration and calculate the IC50 value using non-linear regression analysis.[1]
Conclusion
The inhibition of ENPP3 presents a multifaceted approach to cancer therapy. Small molecule inhibitors that block its enzymatic activity can reverse a key immune evasion mechanism, reactivating the cGAS-STING pathway to promote innate anti-tumor immunity. Concurrently, the high surface expression of ENPP3 on certain tumors provides an excellent target for antibody-based therapeutics, such as ADCs and BiTEs, which can mediate direct and potent cancer cell killing. The continued development and clinical evaluation of these distinct but complementary strategies hold significant promise for improving outcomes for patients with ENPP3-expressing cancers. This guide provides the foundational knowledge required for researchers and drug developers to advance this promising field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. smgconferences.com [smgconferences.com]
- 7. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENPP3 Inhibitor 4t - Labchem Catalog [labchem.com.my]
- 10. ENPP3 Inhibitor 4g - Labchem Catalog [labchem.com.my]
- 11. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. Restricted [jnjmedicalconnect.com]
- 15. biorxiv.org [biorxiv.org]
The Role of ENPP3 in Allergic Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme critically involved in the modulation of type I hypersensitivity reactions. Primarily expressed on the surface of mast cells and basophils, ENPP3 functions as a key negative regulator of allergic inflammation. Its enzymatic activity, primarily the hydrolysis of extracellular adenosine triphosphate (ATP), serves to dampen purinergic signaling pathways that otherwise amplify the allergic cascade. Beyond its physiological role, the rapid upregulation of ENPP3 upon cellular activation has established it as a premier biomarker for in vitro allergy diagnostics, particularly in the context of the Basophil Activation Test (BAT). This guide provides an in-depth examination of the molecular mechanisms, cellular functions, and experimental methodologies related to ENPP3 in allergic inflammation.
ENPP3: Structure and Expression
ENPP3 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) family. Structurally, it contains a short N-terminal cytoplasmic domain, a single transmembrane region, and a large extracellular domain that houses the catalytic site.[1] In hematopoietic cells, its expression is highly restricted to mast cells, basophils, and their CD34+ progenitors.[2] While constitutively present at low levels on resting basophils, its surface expression is rapidly and significantly upregulated following the cross-linking of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes.[1] This activation-induced upregulation is a cornerstone of its utility as a diagnostic marker.[1][3]
The Core Mechanism: Regulation of Purinergic Signaling
The primary role of ENPP3 in allergic inflammation is to control the concentration of extracellular ATP, a potent signaling molecule released by mast cells and basophils upon activation.[4] The mechanism can be dissected into a self-regulating negative feedback loop:
-
Initial Activation and ATP Release: An allergen cross-links IgE bound to FcεRI on mast cells and basophils, triggering cellular degranulation and the release of inflammatory mediators. Concurrently, ATP is secreted into the extracellular milieu.[4]
-
Purinergic Amplification Loop: The released ATP acts as a danger signal, binding to and activating purinergic receptors, particularly the P2X7 receptor, on the surface of mast cells and basophils in an autocrine or paracrine fashion.[5][6]
-
P2X7-Mediated Activation: Activation of the P2X7 ion channel leads to a robust influx of extracellular calcium (Ca2+), a critical secondary messenger that promotes further degranulation and the release of pro-inflammatory cytokines, thereby amplifying the allergic response.[7][8] This pathway may also involve the activation of ERK1/2 signaling.[5][9]
-
ENPP3 Upregulation and ATP Hydrolysis: The same initial FcεRI cross-linking event that triggers ATP release also causes the rapid translocation of intracellular pools of ENPP3 to the cell surface, increasing its concentration and enzymatic activity.[1][4]
-
Dampening the Signal: ENPP3 efficiently hydrolyzes the excess extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[8] This action depletes the ligand for P2X7 receptors, effectively breaking the amplification loop and suppressing what would otherwise become an excessive and sustained allergic response.[5][8]
Studies using Enpp3 knockout mice substantiate this role. These mice exhibit elevated numbers of basophils and mast cells, display augmented serum ATP concentrations, and are highly susceptible to chronic allergic inflammation, demonstrating the critical function of ENPP3 in attenuating these responses.[8]
Signaling Pathway Diagram
Caption: ENPP3 negatively regulates allergic responses by hydrolyzing extracellular ATP.
Quantitative Data
The function and diagnostic utility of ENPP3 are supported by quantitative measurements of its expression, enzymatic activity, and the physiological consequences of its absence.
Table 1: Quantitative Changes in ENPP3 (CD203c) Expression in Allergic Subjects
| Parameter Measured | Condition | Result | Clinical Relevance | Citation(s) |
|---|---|---|---|---|
| CD203c MFI Fold Increase | Basophils from nut-allergic subjects vs. healthy controls (post-allergen stimulation) | > 8-fold higher | Distinguishes allergic from non-allergic response | [10] |
| CD203c Upregulation (%) | Basophils from sensitized patients (post-allergen stimulation) | Up to 350% above control | Demonstrates magnitude of activation response | [11] |
| Baseline CD203c MFI | Basophils from nut-allergic subjects vs. healthy controls (unstimulated) | Significantly increased (p < 0.0001) | Potential as a baseline diagnostic marker | [10][12] |
| CD203c Sensitivity (BAT) | Diagnosis of latex allergy | 75% | Superior to CD63 (50%) in this context |[13] |
Table 2: Key Parameters of ENPP Family Ectonucleotidases
| Enzyme | Substrate | Km (Michaelis Constant) | Notes | Citation(s) |
|---|---|---|---|---|
| ENPP3 | ATP | Data not available in reviewed literature | Hydrolyzes ATP, but specific kinetic values are not well-documented. | [14] |
| ENPP1 | ATP | 70 ± 23 nM | Closely related homolog; provides context for high-affinity ATP hydrolysis. | [15] |
| P2X7 Receptor | ATP | > 100 µM | Requires high ATP concentrations for activation, highlighting the need for ATP accumulation. |[6][16] |
Table 3: Phenotypic Changes in ENPP3 Knockout (Enpp3-/-) Models
| Parameter | Observation in Enpp3-/- Mice | Implication | Citation(s) |
|---|---|---|---|
| Serum ATP Concentration | Augmented | Impaired ATP clearance in the absence of ENPP3. | [8] |
| Intestinal Lumen ATP | Increased | Demonstrates ENPP3 role in local ATP homeostasis. | [2][17] |
| Basophil & Mast Cell Count | Increased | Suggests a role for ENPP3 in regulating the population size of these cells. | [8] |
| Allergic Response | Highly sensitive to chronic allergic pathologies | Confirms ENPP3 as a negative regulator of allergic inflammation. |[8] |
Key Experimental Protocols
Basophil Activation Test (BAT) via CD203c Expression
The BAT is a flow cytometry-based functional assay that measures the upregulation of surface markers on basophils after in vitro stimulation with a specific allergen.
Objective: To quantify the activation of basophils from a patient's blood sample in response to a suspected allergen by measuring the expression of CD203c.
Methodology:
-
Blood Collection: Collect 3-5 mL of peripheral blood into a heparin-containing tube. EDTA can be used, but may require the addition of exogenous calcium/magnesium for optimal activation of other markers like CD63.[18]
-
Preparation: Pre-warm blood samples, stimulation buffer (e.g., IL-3-containing buffer), and allergen solutions to 37°C.
-
Stimulation:
-
In separate tubes, aliquot 100 µL of whole blood.
-
Add 100 µL of stimulation buffer (Negative Control).
-
Add 100 µL of anti-FcεRI antibody solution (Positive Control).
-
Add 100 µL of the specific allergen solution at various concentrations (Test Samples).
-
Incubate all tubes for 15-20 minutes at 37°C. The kinetics for CD203c upregulation are rapid.[19]
-
-
Staining:
-
To each tube, add a cocktail of fluorescently-labeled monoclonal antibodies. A typical combination is:
-
Anti-CD203c (e.g., conjugated to PE).
-
A basophil identification marker like Anti-IgE (FITC) or Anti-CCR3.[20]
-
A pan-leukocyte marker like Anti-CD45 (PerCP) for gating.
-
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Lysis and Fixation:
-
Add a red blood cell lysis buffer (e.g., FACS Lysing Solution) to each tube.
-
Incubate for 10 minutes, then centrifuge to pellet the white blood cells.
-
Wash the cell pellet with a suitable buffer (e.g., PBS with 1% BSA).
-
Optionally, fix the cells with a paraformaldehyde-based solution.
-
-
Flow Cytometry Analysis:
-
Data Interpretation: An increase in the percentage of CD203c+ cells or a significant shift in MFI in the allergen-stimulated samples compared to the negative control indicates a positive response.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This model is widely used to study the mechanisms of allergic asthma and to test the efficacy of potential therapeutics.
Objective: To induce an allergic inflammatory response in the airways of mice, characterized by eosinophilia, mucus production, and airway hyperresponsiveness.
Methodology:
-
Animals: Use a susceptible mouse strain, such as BALB/c or C57BL/6J.[21][22]
-
Sensitization Phase:
-
Challenge Phase:
-
Endpoint Analysis (24-48h after final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mouse and cannulate the trachea. Lavage the lungs with ice-cold PBS (e.g., 3 x 1 mL washes).
-
Cell Analysis: Centrifuge the collected BAL fluid (BALF). Resuspend the cell pellet and perform a total cell count. Prepare a cytospin slide and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify eosinophils, neutrophils, and macrophages.[22][25]
-
Cytokine Analysis: Use the BALF supernatant to measure levels of Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or multiplex assay.[21]
-
Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining to visualize mucus production.[23]
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine using a specialized plethysmography system.[25]
-
Visualization of Experimental Workflow
Basophil Activation Test (BAT) Workflow
Caption: A standardized workflow for assessing basophil activation using flow cytometry.
Therapeutic Implications and Future Directions
The central role of the ATP-P2X7 axis in amplifying allergic inflammation makes its components attractive targets for therapeutic intervention. ENPP3 itself, as the natural brake on this system, presents several possibilities. Strategies could involve the development of small molecules that enhance ENPP3 enzymatic activity or gene therapies to increase its expression on effector cells. Conversely, targeting the downstream components that ENPP3 regulates, such as the P2X7 receptor, with specific antagonists could block the amplification loop and mitigate allergic symptoms.[7][8]
Future research should focus on obtaining precise kinetic data for human ENPP3 with ATP to better model its function and on quantifying extracellular ATP levels in allergic human subjects to validate the findings from murine models. Understanding how ENPP3 expression and activity are modulated by different allergic endotypes and by existing therapies like omalizumab will further clarify its role and potential as a therapeutic target and a dynamic biomarker for monitoring treatment efficacy.[10]
References
- 1. The basophil-specific ectoenzyme E-NPP3 (CD203c) as a marker for cell activation and allergy diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E-NPP3 controls plasmacytoid dendritic cell numbers in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fcslaboratory.com [fcslaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] P2X7 Receptor-Induced Human Mast Cell Degranulation Is Enhanced by Interleukin 33 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 receptors induce degranulation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ectoenzyme E-NPP3 negatively regulates ATP-dependent chronic allergic responses by basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Basophil CD203c Levels Are Increased at Baseline and Can Be Used to Monitor Omalizumab Treatment in Subjects with Nut Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marked improvement of the basophil activation test by detecting CD203c instead of CD63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2X7 Receptor-Induced Human Mast Cell Degranulation Is Enhanced by Interleukin 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Basophil Activation Test for Clinical Management of Food Allergies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploratory analysis of CD63 and CD203c expression in basophils from hazelnut sensitized and allergic individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 23. veterinaryworld.org [veterinaryworld.org]
- 24. researchgate.net [researchgate.net]
- 25. Interleukin-22 attenuates allergic airway inflammation in ovalbumin-induced asthma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer and Allergy Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ENPP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, has emerged as a compelling therapeutic target for a range of pathologies, most notably in oncology and allergic inflammation. Overexpressed in various cancers, including renal cell carcinoma, and playing a pivotal role in mast cell and basophil activation, the selective inhibition of ENPP3 offers a promising strategy for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel ENPP3 inhibitors, encompassing quantitative analysis of inhibitor potency, detailed experimental protocols for screening and characterization, and a review of synthetic strategies. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows integral to the development of these next-generation therapeutics.
Introduction: The Therapeutic Rationale for Targeting ENPP3
ENPP3, also known as CD203c, is a key enzyme in the regulation of extracellular nucleotide metabolism. It primarily hydrolyzes adenosine triphosphate (ATP) to adenosine monophosphate (AMP), thereby modulating the intricate balance of purinergic signaling.[1][2] In the tumor microenvironment, the overexpression of ENPP3 can lead to an increase in immunosuppressive adenosine, contributing to tumor immune evasion.[2] Conversely, in allergic responses, ENPP3 activity on mast cells and basophils is implicated in the inflammatory cascade.[3] Consequently, the development of potent and selective ENPP3 inhibitors has become a significant focus of modern drug discovery.
Quantitative Analysis of Novel ENPP3 Inhibitors
The discovery of effective ENPP3 inhibitors relies on the accurate and comparative assessment of their potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters in this evaluation. The following tables summarize the quantitative data for representative ENPP3 inhibitors from various chemical classes.
Table 1: Potency of Arylamide Sulphonate Derivatives as ENPP3 Inhibitors [4][5][6]
| Compound ID | Chemical Structure | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Selectivity (ENPP1/ENPP3) |
| 4t | Arylamide Sulphonate with -OCF3 substitution | 0.15 ± 0.04 | > 100 | > 667 |
| 7d | Arylamide Sulphonate derivative | 0.16 ± 0.01 | 1.23 ± 0.09 | 7.7 |
| 4b | Arylamide Sulphonate derivative | 29.76 ± 2.13 | > 100 | > 3.4 |
| 7b | Arylamide Sulphonate with trifluoromethane substitution | 4.16 ± 0.22 | 0.90 ± 0.16 | 0.22 |
Table 2: Potency of Quinazolinone-Based and Other ENPP3 Inhibitors
| Compound ID | Chemical Class | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Reference |
| Compound 4g | Arylamide Sulphonate | 0.19 | 0.45 | [4] |
| Compound 10 | Biphenyl oxazole | 0.17 | - | [7] |
| Derivative 23b | Sulfonylurea | 0.55 ± 0.01 | - | [7] |
| Compound 22b | N-Fused isoquinoline | 0.48 ± 0.01 | - | [7] |
Experimental Protocols: A Methodological Blueprint
The successful identification and characterization of ENPP3 inhibitors hinge on robust and reproducible experimental assays. This section provides detailed methodologies for key experiments in the ENPP3 inhibitor discovery workflow.
Biochemical Enzyme Inhibition Assay (Transcreener® Assay)
This protocol outlines a fluorescence polarization-based high-throughput screening assay to identify ENPP3 inhibitors.[8]
Materials:
-
Recombinant human ENPP3 enzyme
-
ATP or cGAMP substrate
-
Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody and a far-red fluorescent tracer)
-
Assay buffer: 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
384-well black assay plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a solution of ENPP3 enzyme in assay buffer.
-
In a 384-well plate, add 1 µL of test compound or DMSO (control).
-
Add 10 µL of the ENPP3 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of ATP or cGAMP substrate solution. The final substrate concentration should be at or near the Km value.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of the Transcreener® AMP²/GMP² detection mix (containing antibody and tracer).
-
Incubate at room temperature for 90 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each test compound and determine IC50 values for active compounds.
Cell-Based ENPP3 Activity Assay
This protocol describes a method to measure ENPP3 activity in living cells using a fluorogenic substrate.[7][9]
Materials:
-
Cells expressing ENPP3 (e.g., transfected HEK293 cells or cancer cell lines with high endogenous expression)
-
ENPP1/ENPP3 Cell-Based Assay Kit (containing a fluorogenic substrate like TG-mAMP)
-
Cell culture medium
-
Assay Buffer (provided in the kit)
-
Test compounds (dissolved in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight to allow for cell attachment.
-
The next day, remove the culture medium and wash the cells twice with the assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of test compound diluted in assay buffer to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic ENPP3 substrate to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™-based substrates).
-
Monitor the fluorescence signal over time (e.g., every 5 minutes for 60-120 minutes).
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each compound and determine IC50 values.
Synthesis of Novel ENPP3 Inhibitors: A Chemical Roadmap
The synthesis of novel chemical entities with high potency and selectivity for ENPP3 is a cornerstone of the drug discovery process. This section details a representative synthetic route for a class of arylamide sulphonate inhibitors.
General Synthesis of Arylamide Sulphonate Derivatives[4]
Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide intermediate
A solution of 4-aminophenol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. To this solution, an acyl chloride (e.g., acetyl chloride) and a base (e.g., triethylamine) are added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
Step 2: Synthesis of the final arylamide sulphonate inhibitor
The N-(4-hydroxyphenyl)acetamide intermediate is dissolved in a suitable solvent (e.g., pyridine). A substituted benzenesulfonyl chloride is then added, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched, and the product is extracted. The crude product is purified by recrystallization or column chromatography to yield the final arylamide sulphonate inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams were generated using Graphviz (DOT language).
ENPP3 in the Purinergic Signaling Pathway
Caption: ENPP3's role in ATP metabolism within the purinergic signaling pathway.
Experimental Workflow for ENPP3 Inhibitor Discovery
Caption: A typical workflow for the discovery and development of small molecule ENPP3 inhibitors.
Logical Relationship for a Representative Synthesis
Caption: A logical workflow for the synthesis of an arylamide sulphonate-based ENPP3 inhibitor.
Conclusion and Future Directions
The discovery and development of novel ENPP3 inhibitors represent a vibrant and promising area of therapeutic research. The diverse chemical scaffolds identified to date, coupled with a deeper understanding of the enzyme's role in pathophysiology, provide a solid foundation for the creation of next-generation drugs. Future efforts will likely focus on improving inhibitor selectivity to minimize off-target effects, optimizing pharmacokinetic properties for enhanced in vivo efficacy, and exploring combination therapies to overcome potential resistance mechanisms. The continued application of advanced screening technologies, computational drug design, and innovative synthetic chemistry will be paramount in translating the therapeutic potential of ENPP3 inhibition into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of purinergic signaling by NPP-type ectophosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesteraseâ1 and -3 Inhibitors - ACS Omega - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. caymanchem.com [caymanchem.com]
ENPP3 as a Therapeutic Target in Renal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a promising therapeutic target for renal cell carcinoma (RCC). It covers the biological rationale, preclinical and clinical data, and key experimental methodologies.
Introduction: The Rationale for Targeting ENPP3 in RCC
Renal cell carcinoma (RCC) is the most common type of kidney cancer, with the clear cell subtype (ccRCC) accounting for the majority of cases. While targeted therapies and immunotherapies have improved outcomes, there remains a significant need for novel therapeutic targets, especially for patients with advanced or refractory disease.
ENPP3 (also known as CD203c) has emerged as a highly attractive target. It is a type II transmembrane glycoprotein with phosphodiesterase activity that is significantly overexpressed on the surface of RCC cells, particularly in ccRCC, while showing limited expression in normal tissues.[1][2] This tumor-specific expression pattern, combined with its extracellular accessibility, makes it an ideal candidate for targeted therapies such as antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs).[3][4] In normal tissues, ENPP3 expression is often restricted to the apical surface of glandular organs, whereas in tumors, it exhibits a depolarized expression pattern, further enhancing its accessibility to systemically administered drugs.[5][6]
Biology and Function of ENPP3
ENPP3 belongs to a family of ectoenzymes that hydrolyze pyrophosphate and phosphodiester bonds in extracellular nucleotides, such as ATP.[3][7] Its functions include regulating purine metabolism and modulating cellular processes like migration and proliferation.[7][8][9] While its precise role in RCC carcinogenesis is not fully elucidated, its enzymatic activity can influence the tumor microenvironment.[10][11] For instance, by hydrolyzing ATP, ENPP3 can generate adenosine, which has immunosuppressive effects. Furthermore, ENPP3 can hydrolyze the nucleotide sugar donor substrate UDP-GlcNAc, which can impact cellular glycosylation profiles.[12]
Quantitative Data Summary
The following tables summarize key quantitative data regarding ENPP3 expression and the efficacy of ENPP3-targeted therapies.
Table 1: ENPP3 Expression in Renal Cell Carcinoma vs. Other Cancers
| Cancer Type | Percent Positive Expression | Reference |
| Renal Cell Carcinoma (Clear Cell) | 92-94% | [1][6][13] |
| Renal Cell Carcinoma (Papillary) | 60-78% | [6][13] |
| Colorectal Carcinoma | 51% | [5][6] |
| Endometrioid Uterine Cancer | 53% | [5][6] |
| Lung Adenocarcinoma | 50% | [5][6] |
| Endometrioid Ovarian Cancer | 47% | [5][6] |
Table 2: Clinical Trial Data for ENPP3-Targeted Antibody-Drug Conjugates (ADCs) in mRCC
| Compound | Phase | Dose | Key Outcomes | Reference |
| AGS-16M8F | I | 0.6 - 4.8 mg/kg (q3w) | 1 durable partial response (83 weeks); 1 prolonged stable disease (48 weeks). | [13][14] |
| AGS-16C3F | I | 1.8 mg/kg (q3w) (Recommended Dose) | 3 durable partial responses (100-143 weeks) in 13 subjects at the recommended dose. | [13][14][15] |
Signaling Pathways and Therapeutic Mechanisms
The primary mechanism for targeting ENPP3 involves using its surface expression to deliver cytotoxic agents or to engage the immune system.
-
Antibody-Drug Conjugates (ADCs): ADCs like AGS-16F consist of a monoclonal antibody that specifically binds to ENPP3 on the tumor cell surface.[1] Upon binding, the ADC-ENPP3 complex is internalized. Inside the cell, the cytotoxic payload (e.g., MMAF) is released, leading to cell cycle arrest and apoptosis.[1][16]
-
Bispecific T-cell Engagers (BiTEs): Molecules like JNJ-87890387 and XmAb30819 are bispecific antibodies that simultaneously bind to ENPP3 on tumor cells and CD3 on T-cells.[4][5] This dual binding creates a bridge between the cancer cell and the T-cell, leading to potent, targeted T-cell-mediated cytotoxicity.[6]
Below is a diagram illustrating the ADC mechanism of action.
Caption: Mechanism of an ENPP3-targeted Antibody-Drug Conjugate (ADC).
Experimental Protocols
Detailed methodologies are crucial for the accurate study of ENPP3. Below are protocols for key experiments.
Protocol 1: Immunohistochemistry (IHC) for ENPP3 Expression
This protocol is adapted from methodologies used in clinical trial support studies.[13]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) RCC tumor sections.
-
Antigen Retrieval: Perform antigen retrieval using Proteinase K.
-
Primary Antibody Incubation: Apply a mouse anti-ENPP3 monoclonal antibody (e.g., M16-48(4)29.1.1.1) at a concentration of 6 µg/mL and incubate for 45 minutes at room temperature. A negative control (e.g., MOPC21) should be used in parallel.[13]
-
Detection: Use a polymer-based detection kit (e.g., Bond Refine Polymer kit) with 3,3'-diaminobenzidine (DAB) as the chromogen for visualization.
-
Staining and Analysis: Counterstain with hematoxylin. Analyze the staining intensity and percentage of positive tumor cells. Expression can be quantified using an H-score system.
Protocol 2: ENPP3 Enzymatic Activity Assay
This protocol measures the phosphodiesterase activity of ENPP3.[12]
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 200 µl containing 50 mM Tris-HCl (pH 8.5), 5 mM KCl, 140 mM NaCl, 1 mM CaCl₂, and 0.5 mM p-nitrophenyl-5'-thymidine monophosphate (pNP-5′-TMP) as the substrate.
-
Enzyme Addition: Add 20 µl of the enzyme source (e.g., cell lysate or purified recombinant ENPP3).
-
Incubation: Incubate the reaction at 37°C for 15 minutes.
-
Termination: Stop the reaction by adding 200 µl of 0.2 M NaOH.
-
Measurement: Measure the amount of generated p-nitrophenol colorimetrically at an absorbance of 400 nm.
Protocol 3: In Vivo Xenograft Model for Efficacy Testing
This workflow outlines the process for evaluating ENPP3-targeted therapies in a preclinical setting.[1][6]
Caption: Workflow for an in vivo RCC xenograft study.
Conclusion and Future Directions
ENPP3 stands out as a highly promising, tumor-selective target for the treatment of renal cell carcinoma. Its high prevalence in ccRCC and favorable expression profile have paved the way for the development of novel therapeutics. Antibody-drug conjugates have shown durable responses in early-phase clinical trials, and T-cell redirecting bispecific antibodies are demonstrating potent preclinical anti-tumor activity.[4][5][13]
Future research will focus on:
-
Optimizing the design of next-generation ENPP3-targeted ADCs and bispecific antibodies to enhance efficacy and safety.
-
Identifying biomarkers to predict response to ENPP3-targeted therapies.
-
Exploring combination strategies, potentially with checkpoint inhibitors, to overcome resistance and improve patient outcomes.
The continued investigation of ENPP3-directed therapies holds significant promise for advancing the standard of care for patients with renal cell carcinoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ADC Development Services Targeting ENPP3 - Creative Biolabs [creative-biolabs.com]
- 4. onclive.com [onclive.com]
- 5. Restricted [jnjmedicalconnect.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cusabio.com [cusabio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Antibody–Drug Conjugates for the Treatment of Renal Cancer: A Scoping Review on Current Evidence and Clinical Perspectives [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Phase I Trials of Anti-ENPP3 Antibody–Drug Conjugates in Advanced Refractory Renal Cell Carcinomas | Semantic Scholar [semanticscholar.org]
- 15. news.cancerconnect.com [news.cancerconnect.com]
- 16. researchgate.net [researchgate.net]
The Role of ENPP3 in Mast Cell and Basophil Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that functions as an ectoenzyme. It is constitutively expressed on the surface of mast cells and basophils and is significantly upregulated upon activation. ENPP3 plays a critical regulatory role in allergic and inflammatory responses by modulating purinergic signaling. This technical guide provides an in-depth overview of the function of ENPP3 in mast cell and basophil activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Function of ENPP3: A Negative Regulator of Allergic Inflammation
The primary function of ENPP3 in the context of mast cell and basophil activation is the hydrolysis of extracellular adenosine triphosphate (ATP). Upon cross-linking of the high-affinity IgE receptor (FcεRI), mast cells and basophils degranulate, releasing a variety of inflammatory mediators, including ATP. This extracellular ATP can then act in an autocrine or paracrine manner on P2 purinergic receptors, particularly the P2X7 receptor, to further amplify the inflammatory cascade.
ENPP3 mitigates this amplification loop by catalyzing the hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate, thereby reducing the concentration of ATP available to bind to and activate P2X7 receptors. This enzymatic activity positions ENPP3 as a crucial negative regulator of ATP-dependent chronic allergic responses. In the absence or inhibition of ENPP3, increased levels of extracellular ATP lead to the overactivation of mast cells and basophils, resulting in exacerbated allergic inflammation.
Data Presentation
Basophil Activation Marker Upregulation
ENPP3 (CD203c) is a well-established marker for basophil activation. Its expression is rapidly and significantly increased upon allergen stimulation.
| Marker | Cell Type | Stimulus | Fold Increase in Expression (Median Fluorescence Intensity) | Reference |
| CD203c | Human Basophils | Anti-IgE | ~2-fold | |
| CD203c | Human Basophils | Nut Allergen | >8-fold compared to controls | |
| CD63 | Human Basophils | Anti-IgE | ~15-fold |
Note: The fold increase in expression can vary depending on the stimulus, its concentration, and the individual donor.
Mast Cell Degranulation in Response to ATP
Extracellular ATP, acting through the P2X7 receptor, can induce mast cell degranulation.
| Cell Line | Stimulus | Concentration | % β-Hexosaminidase Release | Reference |
| LAD 2 | ATP | 100 µM | 0.5 ± 0.5% | |
| LAD 2 | ATP | 300 µM | 2.4 ± 1.2% | |
| LAD 2 | ATP | EC50 = 0.84 mM | Not specified | |
| BMMCs (WT) | ATP | 300 µM | ~25% | |
| BMMCs (P2X7 -/-) | ATP | 300 µM | ~5% |
BMMCs: Bone Marrow-Derived Mast Cells; WT: Wild Type
Experimental Protocols
Basophil Activation Test (BAT) by Flow Cytometry
This protocol describes the measurement of CD203c upregulation on basophils in whole blood in response to allergen stimulation.
Materials:
-
Heparinized whole blood
-
Allergen of interest
-
Anti-IgE antibody (positive control)
-
HEPES-buffered saline with 2% fetal bovine serum (FBS) and 2 mM CaCl2 (stimulation buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD203c (e.g., clone NP4D6)
-
Anti-CRTH2 (e.g., clone BM16) for basophil identification
-
-
Lysing solution (e.g., BD FACS™ Lysing Solution)
-
Flow cytometer
Procedure:
-
Dilute heparinized whole blood 1:5 with stimulation buffer.
-
Add 100 µL of the diluted blood to flow cytometry tubes.
-
Add 50 µL of the allergen at various concentrations, anti-IgE (positive control), or stimulation buffer alone (negative control) to the respective tubes.
-
Incubate for 15-20 minutes at 37°C in a water bath.
-
Stop the reaction by adding 1 mL of cold PBS.
-
Add the fluorochrome-conjugated antibodies (anti-CD203c and anti-CRTH2) and incubate for 20 minutes at 4°C in the dark.
-
Lyse the red blood cells using a lysing solution according to the manufacturer's instructions.
-
Wash the cells with PBS and resuspend in 300 µL of PBS for flow cytometric analysis.
-
Acquire the samples on a flow cytometer. Gate on the CRTH2-positive population to identify basophils and analyze the median fluorescence intensity of CD203c.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from cultured mast cells as an indicator of degranulation.
Materials:
-
Cultured mast cells (e.g., LAD2 or primary human mast cells)
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 10 mM HEPES, 5.6 mM glucose, 1.8 mM CaCl2, 1.3 mM MgSO4, pH 7.4)
-
Stimulating agent (e.g., ATP, anti-IgE)
-
Triton X-100 (0.1% in Tyrode's buffer) for cell lysis (total release)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate buffer, pH 4.5
-
Stop solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0
-
96-well plate
-
Plate reader (405 nm)
Procedure:
-
Wash cultured mast cells twice with Tyrode's buffer and resuspend at a concentration of 5 x 10^5 cells/mL in Tyrode's buffer.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the stimulating agent at the desired concentration. For the negative control, add 50 µL of Tyrode's buffer. For the total release control, add 50 µL of 0.1% Triton X-100.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the PNAG substrate solution to each well containing the supernatant.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_total_release - Absorbance_negative_control)] x 100
Mandatory Visualizations
Signaling Pathways
Caption: ENPP3 modulates mast cell and basophil activation by hydrolyzing extracellular ATP.
Experimental Workflow
Caption: Workflow for investigating ENPP3's role in cell activation.
Conclusion
ENPP3 is a key ectoenzyme that fine-tunes the activation of mast cells and basophils. By hydrolyzing extracellular ATP, it prevents excessive purinergic signaling and subsequent amplification of the allergic inflammatory response. The upregulation of ENPP3 (CD203c) on basophils serves as a reliable biomarker for allergy diagnosis. Understanding the intricate role of ENPP3 opens avenues for the development of novel therapeutic strategies targeting allergic and inflammatory diseases. Further research into specific ENPP3 inhibitors may provide a targeted approach to modulating mast cell and basophil activity in these conditions.
Technical Guide: The Impact of ENPP3 Inhibitor 1 on Extracellular ATP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) inhibitor, designated as ENPP3 Inhibitor 1 (also identified as compound 4t in scientific literature), and its specific effects on the hydrolysis of extracellular adenosine triphosphate (ATP). This document details the inhibitor's potency, the underlying biochemical pathways, and the experimental methodologies used for its characterization.
Introduction to ENPP3 and Extracellular ATP Homeostasis
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, is a key enzyme in the regulation of extracellular nucleotide signaling.[1] It primarily functions by hydrolyzing extracellular nucleotides, including ATP, to their corresponding monophosphates.[1] The hydrolysis of ATP by ENPP3 to adenosine monophosphate (AMP) and pyrophosphate (PPi) is a critical step in purinergic signaling, a pathway that governs a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1]
Overexpression of ENPP3 is observed in various cancers and is associated with disease progression, making it a compelling target for therapeutic intervention.[1] Inhibition of ENPP3 disrupts the degradation of extracellular ATP, leading to its accumulation. This elevated extracellular ATP can then activate purinergic P2 receptors on immune cells, promoting anti-tumor immune responses.[1]
Quantitative Analysis of this compound
This compound, an arylamide sulphonate derivative, has been identified as a potent and selective inhibitor of ENPP3.[1] Its inhibitory activity has been quantified to determine its efficacy and selectivity.
| Inhibitor | Target | IC50 (µM) | Percent Inhibition (%) at 100 µM | Reference |
| This compound (4t) | ENPP3 | 0.15 ± 0.04 | 89.4 ± 1.1 | [1] |
| ENPP1 | > 100 | 35.2 ± 1.8 | [1] |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) and percentage of inhibition at a concentration of 100 µM are presented for this compound (compound 4t) against human ENPP1 and ENPP3. The data demonstrates the high potency and selectivity of the inhibitor for ENPP3 over ENPP1.
Mechanism of Action and Signaling Pathway
ENPP3 inhibitors, including this compound, function by binding to the active site of the ENPP3 enzyme, thereby preventing the hydrolysis of its substrates, such as ATP.[1] This inhibition leads to a localized increase in the concentration of extracellular ATP. The accumulated ATP can then act as a signaling molecule, primarily by activating P2 purinergic receptors on various cell types, including immune cells. This can trigger downstream signaling cascades that modulate cellular functions.
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of compounds against ENPP3, based on methodologies cited in the characterization of this compound.[1]
In Vitro ENPP3 Inhibition Assay (Colorimetric)
This assay measures the hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) by ENPP3, which releases the chromogenic product p-nitrophenolate.
Materials:
-
Recombinant human ENPP3 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂
-
Substrate: p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant human ENPP3 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 25 µL of the diluted ENPP3 inhibitor solution (or vehicle control).
-
Add 25 µL of the diluted ENPP3 enzyme solution to initiate the pre-incubation.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the p-Nph-5'-TMP substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes at 37°C.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then stop the reaction by adding a stop solution (e.g., 50 µL of 0.2 M NaOH). Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Logical Relationship of ENPP3 Inhibition
The inhibition of ENPP3 sets off a cascade of events, starting from the molecular level and extending to cellular and physiological responses.
Conclusion
This compound (compound 4t) is a potent and selective inhibitor of ENPP3-mediated extracellular ATP hydrolysis. By effectively blocking the degradation of ATP, this inhibitor leads to an accumulation of this key signaling molecule in the extracellular space. This, in turn, can activate purinergic signaling pathways, which have significant implications for modulating immune responses and other cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the therapeutic targeting of ENPP3. Further investigation into the in vivo efficacy and safety of ENPP3 inhibitors like compound 4t is warranted to explore their full therapeutic potential.
References
The Enzymatic Landscape of the ENPP Family: A Technical Guide for Researchers
An in-depth exploration of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family's enzymatic activities, key signaling roles, and methodologies for their investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of this critical enzyme family.
Introduction
The Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family of enzymes plays a pivotal role in a wide array of physiological and pathological processes through their hydrolysis of extracellular nucleotides and their derivatives. These type II transmembrane glycoproteins, with some secreted members, are crucial regulators of signaling pathways involved in bone mineralization, insulin sensitivity, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the enzymatic activity of the three most well-characterized members of this family: ENPP1, ENPP2 (Autotaxin), and ENPP3. We present a compilation of their substrate specificities, kinetic parameters, and detailed protocols for the assessment of their enzymatic function. Furthermore, we visualize their intricate roles in key signaling pathways to facilitate a deeper understanding of their biological significance.
Enzymatic Activity and Substrate Specificity
The ENPP family members exhibit distinct yet sometimes overlapping substrate preferences, leading to their diverse biological functions. Their enzymatic activity primarily involves the hydrolysis of phosphodiester and pyrophosphate bonds in a variety of extracellular molecules.
ENPP1
ENPP1 is a key regulator of extracellular pyrophosphate (PPi) levels and has been implicated in insulin resistance and the innate immune response.[1][2][3][4] Its primary enzymatic reaction is the hydrolysis of adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and PPi.[5][6] PPi is a potent inhibitor of calcification, and dysregulation of ENPP1 activity is associated with several mineralization disorders.[7] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING pathway through its ability to hydrolyze the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[5]
ENPP2 (Autotaxin)
ENPP2, also known as autotaxin (ATX), is a secreted lysophospholipase D that plays a central role in lipid signaling.[8][9] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator lysophosphatidic acid (LPA).[8][9] LPA is a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including cell proliferation, migration, and survival.[8][9] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, including cancer, fibrosis, and inflammation.[8] While ENPP2 can hydrolyze other lysophospholipids, LPC is considered its major physiological substrate.[10][11]
ENPP3
ENPP3, also known as CD203c, exhibits a broader substrate specificity compared to ENPP1 and ENPP2.[2][9] It can hydrolyze a range of nucleotides, including ATP, GTP, UTP, and CTP, as well as nucleotide sugars such as UDP-N-acetylglucosamine (UDP-GlcNAc).[12][13][14] This broad substrate range suggests its involvement in modulating purinergic signaling and glycosylation processes.[9][10] ENPP3 is highly expressed on the surface of certain immune cells, such as mast cells and basophils, where it is thought to regulate allergic and inflammatory responses by controlling extracellular ATP levels.[9]
Quantitative Analysis of Enzymatic Activity
A thorough understanding of the enzymatic properties of the ENPP family requires quantitative analysis of their kinetic parameters. The following tables summarize the available data for the Michaelis constant (Km) and the catalytic rate constant (kcat) for key substrates of human ENPP1, ENPP2, and ENPP3.
| ENPP1 Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| ATP | 12.1 - 70 | 0.76 - 3.3 | 6.3 x 10⁴ - 4.7 x 10⁴ | [5][9][15][16] |
| 2'3'-cGAMP | 15 | 4 | 2.7 x 10⁵ | [5] |
| ENPP2 (Autotaxin) Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| 1-oleoyl-LPC (18:1) | ~50-100 | N/A | N/A | [17] |
| 1-palmitoyl-LPC (16:0) | ~100-200 | N/A | N/A | [17] |
| FS-3 (Fluorogenic Analog) | ~5-10 | N/A | N/A | [17] |
| ENPP3 Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| ATP | ~30-60 | ~10-20 | ~3 x 10⁵ | [18] |
| UDP-GlcNAc | ~50-100 | N/A | N/A | [14] |
Note: N/A indicates that the specific value was not available in the cited literature. Kinetic parameters can vary depending on assay conditions.
Key Signaling Pathways
The enzymatic activities of ENPP family members are intricately linked to the regulation of crucial signaling pathways.
ENPP1 in Insulin and cGAS-STING Signaling
ENPP1 negatively regulates insulin signaling by directly interacting with the insulin receptor alpha subunit, which inhibits insulin-induced receptor autophosphorylation and downstream signaling cascades.[4] In the context of innate immunity, ENPP1 acts as a checkpoint by hydrolyzing extracellular cGAMP, thereby dampening the activation of the STING pathway and subsequent type I interferon production.[3]
ENPP2 (Autotaxin)-LPA Signaling Axis
The secretion of ENPP2 and its subsequent hydrolysis of LPC to LPA is the primary route for extracellular LPA production. LPA then binds to its cognate G protein-coupled receptors (LPARs) on target cells, activating a multitude of downstream signaling pathways that regulate cell growth, migration, and survival.
ENPP3 in Purinergic Signaling
ENPP3 modulates purinergic signaling by regulating the extracellular concentration of ATP and other nucleotides. By hydrolyzing ATP to AMP, ENPP3 can terminate ATP-mediated signaling through P2 receptors and, in concert with ecto-5'-nucleotidase (CD73), contribute to the generation of adenosine, which signals through P1 receptors.
Experimental Protocols
Accurate measurement of ENPP enzyme activity is crucial for understanding their function and for the development of targeted therapeutics. Below are detailed protocols for commonly used assays.
General Experimental Workflow
The following diagram illustrates a general workflow for measuring ENPP enzymatic activity, which can be adapted for specific enzymes and substrates.
Protocol 1: Colorimetric Assay for ENPP1/ENPP3 Activity using a Synthetic Substrate
This protocol utilizes the chromogenic substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP), which upon hydrolysis by ENPP1 or ENPP3, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human ENPP1 or ENPP3
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl
-
Substrate: p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP)
-
Stop Solution: 0.2 M NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 2X working solution of the ENPP enzyme in Assay Buffer.
-
Prepare a 2X working solution of the p-Nph-5'-TMP substrate in Assay Buffer.
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the 2X enzyme solution to the sample wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Incubate the plate at 37°C for a desired period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the sample wells and calculate the enzyme activity based on a p-nitrophenol standard curve.
Protocol 2: Malachite Green Assay for ENPP1 Activity with ATP
This assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP by ENPP1. The pyrophosphate (PPi) product is converted to Pi by inorganic pyrophosphatase, and the total Pi is then detected using a malachite green-based reagent.
Materials:
-
Recombinant human ENPP1
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA
-
Substrate: Adenosine triphosphate (ATP)
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
Phosphate Standard solution
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare a reaction mix containing Assay Buffer, ATP, and inorganic pyrophosphatase.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add a known amount of ENPP1 enzyme to the sample wells to initiate the reaction. Add Assay Buffer without enzyme to the blank wells.
-
Incubate the plate at 37°C for a suitable time (e.g., 20-30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm.
-
Determine the amount of phosphate released by comparing the absorbance to a phosphate standard curve.
Protocol 3: Fluorogenic Assay for ENPP2 (Autotaxin) Activity
This assay employs a fluorogenic substrate, such as FS-3, which is a lysophosphatidylcholine analog labeled with a fluorophore and a quencher. Cleavage of the substrate by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human ENPP2 (Autotaxin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA
-
Fluorogenic Substrate (e.g., FS-3)
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the ENPP2 enzyme in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Add the enzyme solution to the sample wells of the microplate. Add Assay Buffer without enzyme to the blank wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
The initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve) is proportional to the enzyme activity.
Conclusion
The ENPP family of enzymes represents a class of critical regulators of extracellular signaling, with profound implications for human health and disease. A detailed understanding of their enzymatic properties and their roles in complex biological pathways is essential for the development of novel therapeutic strategies targeting these enzymes. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling networks. Continued investigation into the intricate functions of the ENPP family will undoubtedly unveil new avenues for therapeutic intervention in a wide range of pathological conditions.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Enpp2 Expression by Dendritic Cells Is a Key Regulator in Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Multifaceted Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2) and its Altered Behaviour in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) as a regulator of N-acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltran… [ouci.dntb.gov.ua]
- 17. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ENPP2 ectonucleotide pyrophosphatase/phosphodiesterase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
ENPP3 Expression in Solid Tumors: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Biomarker and Therapeutic Target
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein with ecto-enzyme activity. It plays a crucial role in the hydrolysis of extracellular nucleotides, including adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cGAMP. In normal tissues, ENPP3 expression is often restricted to the apical surface of glandular organs. However, in various solid tumors, its expression is frequently elevated and depolarized, making it an attractive target for cancer diagnostics and therapeutics. This technical guide provides a comprehensive overview of ENPP3 expression across different solid tumors, detailed experimental protocols for its detection, and an exploration of its role in key signaling pathways relevant to oncology.
Quantitative Expression of ENPP3 in Solid Tumors
ENPP3 exhibits a varied expression pattern across different solid tumors. Quantitative data from immunohistochemistry (IHC) and RNA sequencing (RNA-seq) studies, including The Cancer Genome Atlas (TCGA), reveal significant upregulation in several malignancies.
mRNA Expression Levels (TCGA Data)
RNA-seq data from the TCGA database indicates that ENPP3 mRNA expression is notably enriched in specific cancer types. The expression levels are often reported in Fragments Per Kilobase of exon per Million reads (FPKM).
Table 1: ENPP3 mRNA Expression in Various Solid Tumors (TCGA)
| Cancer Type | TCGA Abbreviation | Median FPKM | Expression Category |
| Kidney Renal Clear Cell Carcinoma | KIRC | High | Cancer Enriched |
| Colon Adenocarcinoma | COAD | Moderate | Expressed in some |
| Prostate Adenocarcinoma | PRAD | Moderate | Expressed in some |
| Uterine Corpus Endometrial Carcinoma | UCEC | Moderate | Expressed in some |
| Breast Invasive Carcinoma | BRCA | Low to Moderate | Expressed in some |
| Lung Adenocarcinoma | LUAD | Low | Expressed in some |
| Ovarian Serous Cystadenocarcinoma | OV | Low | Expressed in some |
Data is a summary from The Human Protein Atlas, which sources TCGA RNA-seq data. "Cancer Enriched" indicates significantly higher expression in that cancer type compared to all other cancer tissues.[1]
Protein Expression Levels (Immunohistochemistry)
IHC is a key method for assessing ENPP3 protein expression and its subcellular localization in tumor tissues. Staining intensity and the percentage of positive cells are often combined to generate an H-score.
Table 2: ENPP3 Protein Expression Prevalence in Solid Tumors (IHC)
| Tumor Type | Prevalence of ENPP3 Positivity | Staining Intensity | Key Findings |
| Renal Cell Carcinoma (Clear Cell) | 93% - 94% | Moderate to Strong | High expression is consistently observed.[2][3] |
| Renal Cell Carcinoma (Papillary) | 73% - 78% | Variable | Expression is also frequent but may be lower than in clear cell RCC.[2][3][4] |
| Endometrioid Uterine Cancer | 53% | Not specified | High prevalence suggests a potential role in this malignancy.[2][3] |
| Colorectal Carcinoma | 51% | Moderate | A significant subset of colorectal cancers show ENPP3 expression.[2][3] |
| Lung Adenocarcinoma | 50% | Not specified | ENPP3 is expressed in about half of lung adenocarcinoma cases.[2][3] |
| Ovarian Cancer | 47% | Strong in a subset | A notable fraction of ovarian cancers exhibit strong positivity.[2][3][5] |
| Hepatocellular Carcinoma | 47% | Less frequent than RCC | Expression is observed but is less common compared to renal cell carcinoma.[6] |
Signaling Pathways Involving ENPP3 in Cancer
ENPP3's enzymatic activity directly influences the tumor microenvironment by modulating the concentration of key signaling molecules. This has significant implications for tumor growth, metastasis, and immune evasion.
Regulation of Purinergic Signaling
ENPP3 hydrolyzes extracellular ATP, which is often released by cancer cells. This hydrolysis generates adenosine monophosphate (AMP), which can be further converted to adenosine. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment, inhibiting the function of immune cells such as T cells and natural killer (NK) cells. By regulating the balance of extracellular ATP and adenosine, ENPP3 can influence tumor progression and immune responses.[5][7]
Caption: ENPP3-mediated hydrolysis of ATP in the purinergic signaling pathway.
Dampening of the cGAS-STING Innate Immune Pathway
Recent studies have identified ENPP3 as a major hydrolase of extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[8][9] cGAMP is a second messenger produced by cancer cells in response to cytosolic DNA, acting as a "danger signal." When exported, cGAMP can be taken up by surrounding immune cells, activating the STING (Stimulator of Interferon Genes) pathway. STING activation leads to the production of type I interferons and a potent anti-tumor immune response. By degrading extracellular cGAMP, ENPP3 acts as an innate immune checkpoint, suppressing this anti-cancer immune surveillance mechanism.[8][9][10][11]
Caption: ENPP3-mediated degradation of cGAMP, dampening the cGAS-STING pathway.
Experimental Protocols for ENPP3 Detection
Accurate and reproducible detection of ENPP3 is critical for both research and clinical applications. The following sections provide detailed methodologies for common experimental techniques.
General Experimental Workflow
The workflow for analyzing ENPP3 expression typically involves sample acquisition, processing, and analysis using methods such as IHC, qRT-PCR, or Western blotting.
Caption: A generalized workflow for the analysis of ENPP3 expression.
Immunohistochemistry (IHC) for FFPE Tissues
This protocol provides a general framework for ENPP3 staining in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., CitriSolv)
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against ENPP3 (concentration to be optimized, typically 1-10 µg/mL)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Submerge slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).[15]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with diluted anti-ENPP3 primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).[12]
-
-
Chromogenic Detection:
-
Incubate with DAB solution until the desired brown staining intensity develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
Dehydrate through ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis (H-Score): The H-score is calculated by summing the percentage of cells stained at each intensity level multiplied by the corresponding intensity score: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] The final score ranges from 0 to 300.[4][16]
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying ENPP3 mRNA expression from tumor samples or cell lines.
Materials:
-
RNA extraction kit
-
RNase-free water, tubes, and tips
-
DNase I
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase)
-
Random primers or oligo(dT) primers
-
SYBR Green or TaqMan qPCR master mix
-
ENPP3-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit.[17]
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 384-well plate or PCR tubes. A typical 10-20 µL reaction includes:
-
cDNA template (e.g., 25 ng)
-
SYBR Green Master Mix (1X)
-
Forward and reverse primers (150-500 nM each)
-
Nuclease-free water[18]
-
-
Run each sample in triplicate. Include a no-template control (NTC) for each primer set.
-
-
qPCR Cycling Conditions:
-
A typical program includes:
-
Initial denaturation: 95°C for 10 minutes
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 60 seconds
-
-
Include a melt curve analysis at the end of the run to verify primer specificity.[17]
-
Data Analysis (ΔΔCt Method):
-
Calculate the average Ct value for each triplicate.
-
Normalize the Ct value of ENPP3 to the housekeeping gene (ΔCt = CtENPP3 - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the experimental sample (ΔΔCt = ΔCtsample - ΔCtcontrol).
-
The fold change in expression is calculated as 2-ΔΔCt.
Western Blotting
This protocol describes the detection of ENPP3 protein in cell or tissue lysates.
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ENPP3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).[19]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[20]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ENPP3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21][22]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Perform densitometry analysis using software like ImageJ to quantify the band intensity of ENPP3, normalized to a loading control (e.g., GAPDH, β-actin).
ENPP3 as a Therapeutic Target
The high prevalence and tumor-selective expression of ENPP3 have made it a compelling target for cancer therapy, particularly for renal cell carcinoma.
Antibody-Drug Conjugates (ADCs)
ADCs targeting ENPP3 are designed to deliver a potent cytotoxic payload directly to tumor cells.[23][24][25]
-
AGS-16C3F: This ADC consists of a fully human anti-ENPP3 antibody conjugated to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[4] Phase I clinical trials in patients with refractory metastatic renal cell carcinoma have shown that AGS-16C3F has antitumor activity with a manageable safety profile.[4][26][27]
T-cell Redirecting Bispecific Antibodies
These molecules are engineered to simultaneously bind to ENPP3 on tumor cells and CD3 on T-cells, thereby redirecting T-cells to kill the cancer cells.
-
JNJ-87890387: A fully human bispecific antibody that binds with high affinity to ENPP3 and lower affinity to CD3. Preclinical studies have demonstrated potent, ENPP3-dependent T-cell activation and anti-tumor activity in various xenograft models.[3] A first-in-human Phase I study is ongoing to evaluate its safety and efficacy in advanced solid tumors.[3]
Conclusion
ENPP3 is a transmembrane protein with significant differential expression in several solid tumors compared to normal tissues. Its role in modulating the tumor microenvironment through purinergic signaling and suppression of the cGAS-STING pathway highlights its importance in cancer biology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and clinicians. The promising preclinical and early clinical data for ENPP3-targeted therapies, such as ADCs and bispecific antibodies, underscore its potential as a transformative target in oncology drug development. Further investigation into the multifaceted roles of ENPP3 will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Expression of ENPP3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. cusabio.com [cusabio.com]
- 3. Restricted [jnjmedicalconnect.com]
- 4. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP’s role as an immunotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP's role as an immunotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. sysy.com [sysy.com]
- 15. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mcgill.ca [mcgill.ca]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. origene.com [origene.com]
- 21. ptglab.com [ptglab.com]
- 22. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Antibody–Drug Conjugates for the Treatment of Renal Cancer: A Scoping Review on Current Evidence and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADC Development Services Targeting ENPP3 - Creative Biolabs [creative-biolabs.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Phase I Studies of Anti-ENPP3 Antibody Drug Conjugates (ADCs) in Advanced Refractory Renal Cell Carcinomas (RRCC) - ASCO [asco.org]
The Role of ENPP3 in Purinergic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme that plays a critical role in the regulation of purinergic signaling. By hydrolyzing a range of extracellular nucleotides, ENPP3 modulates the activation of P1 and P2 purinergic receptors, thereby influencing a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the core functions of ENPP3, with a focus on its enzymatic activity, role in signaling pathways, and its implications in disease. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts targeting this multifaceted enzyme.
Introduction to ENPP3
ENPP3 belongs to the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family of enzymes, which are characterized by their ability to hydrolyze pyrophosphate and phosphodiester bonds. As a cell surface protein, ENPP3's catalytic domain is oriented towards the extracellular space, allowing it to metabolize various signaling molecules present in the cellular microenvironment. Its expression is observed in several tissues, including the prostate, uterus, colon, and notably on the surface of basophils and mast cells.[1]
Enzymatic Activity and Substrate Specificity of ENPP3
ENPP3 exhibits broad substrate specificity, hydrolyzing various nucleotides and their derivatives. The primary enzymatic reaction involves the hydrolysis of a phosphodiester bond to generate a nucleoside 5'-monophosphate and a pyrophosphate (PPi) or a phosphate group.
Nucleotide Triphosphate Hydrolysis
cGAMP Hydrolysis
A significant function of ENPP3 is its ability to hydrolyze cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immune pathway.[2][3] This activity positions ENPP3 as a critical negative regulator of innate immunity.
Table 1: Kinetic Parameters for cGAMP Hydrolysis by ENPP3 [2]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human ENPP3 | 2'3'-cGAMP | 1.8 | 0.08 | 4.4 x 104 |
| Mouse ENPP3 | 2'3'-cGAMP | 1.5 | 0.05 | 3.3 x 104 |
Other Substrates
ENPP3 also hydrolyzes other molecules, including:
-
UDP-N-acetylglucosamine (UDP-GlcNAc): This activity can modulate glycosylation processes within the cell.[4][5][6]
-
Dinucleoside polyphosphates: These are signaling molecules involved in various cellular processes.
ENPP3 in Purinergic Signaling Pathways
By controlling the extracellular concentrations of nucleotides, ENPP3 profoundly influences the activation of both P2 and P1 purinergic receptors.
Modulation of P2 Receptor Signaling
P2 receptors are a family of receptors activated by extracellular nucleotides. They are broadly classified into two subfamilies: the ionotropic P2X receptors and the G protein-coupled P2Y receptors.
-
P2X Receptors: These are ligand-gated ion channels that open in response to ATP binding, leading to cation influx and cellular depolarization. By hydrolyzing ATP, ENPP3 effectively reduces the activation of P2X receptors, thereby dampening pro-inflammatory and nociceptive signals.
-
P2Y Receptors: This family of G protein-coupled receptors is activated by a range of nucleotides including ATP, ADP, UTP, and UDP. ENPP3's hydrolysis of these agonists terminates their signaling, which can have diverse downstream effects depending on the specific P2Y receptor subtype and cell type.
References
- 1. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) as a regulator of N-acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of ENPP3 Inhibition: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, has emerged as a compelling therapeutic target for a range of pathologies, most notably in oncology and allergic inflammation. As a key regulator of extracellular nucleotide metabolism, ENPP3's enzymatic activity—hydrolyzing ATP to AMP and the innate immune signaling molecule cGAMP—modulates purinergic signaling and immune responses. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ENPP3 inhibitors, offering a critical resource for the rational design of novel and potent therapeutic agents.
The ENPP3 Target: Structure and Function
ENPP3 belongs to a family of ecto-enzymes that play a crucial role in hydrolyzing extracellular pyrophosphate and phosphodiester bonds. The enzyme is a multi-domain protein, featuring a catalytic phosphodiesterase (PDE) domain flanked by other domains that contribute to its stability and function. The active site of the PDE domain contains a bimetallic zinc center, which is essential for its catalytic activity. Understanding the architecture of this active site is paramount for the design of effective inhibitors that can specifically interact with key residues and the catalytic metal ions.
Key Signaling Pathways Modulated by ENPP3
ENPP3's physiological and pathological roles are primarily mediated through its influence on two major signaling pathways: purinergic signaling and the cGAMP-STING pathway.
Purinergic Signaling
ENPP3 hydrolyzes extracellular ATP, a key signaling molecule that activates purinergic P2 receptors on various cell types, leading to diverse physiological responses, including inflammation and neurotransmission. By converting ATP to AMP, ENPP3 terminates ATP-mediated signaling. The resulting AMP can be further hydrolyzed to adenosine by other ecto-nucleotidases like CD73, leading to the activation of P1 receptors, which often have immunosuppressive effects. Inhibition of ENPP3 can therefore lead to an accumulation of extracellular ATP, which can enhance pro-inflammatory and anti-tumor immune responses.
cGAMP-STING Pathway
Cyclic GMP-AMP (cGAMP) is a second messenger produced in response to cytosolic DNA, a hallmark of viral infections and cellular stress, including in cancer cells. Extracellular cGAMP can be taken up by adjacent immune cells, where it activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and a potent anti-tumor immune response. ENPP3 has been identified as a major hydrolase of extracellular cGAMP, thereby acting as an innate immune checkpoint.[1][2] Inhibition of ENPP3 can preserve extracellular cGAMP levels, leading to enhanced STING activation and anti-cancer immunity.[3]
Structure-Activity Relationship (SAR) of ENPP3 Inhibitors
The development of potent and selective ENPP3 inhibitors has been an area of active research. Several chemical scaffolds have been explored, leading to the identification of key structural features that govern their inhibitory activity.
Arylamide Sulfonates and Sulfonate Derivatives
A significant class of ENPP3 inhibitors is based on the arylamide sulfonate and sulfonate scaffolds.[4][5] SAR studies have revealed several important trends:
-
Sulfonate Group: The sulfonate group is a critical zinc-binding moiety, essential for potent inhibition.
-
Aromatic Core: The nature and substitution pattern of the aromatic rings significantly influence potency and selectivity.
-
Halogenation: Introduction of halogen atoms, particularly fluorine and trifluoromethyl groups, on the phenyl rings can enhance inhibitory activity. For instance, a -OCF3 substitution has been shown to be favorable for ENPP3 inhibition.[4]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings can modulate the inhibitory profile.
Table 1: SAR of Arylamide Sulfonate and Sulfonate Derivatives as ENPP3 Inhibitors [1][4][5]
| Compound ID | Scaffold | Key Substitutions | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Selectivity (ENPP1/ENPP3) |
| 15c | Arylamide Sulfonate | - | 0.15 ± 0.04 | > 50 | > 333 |
| 16b | Arylamide Sulfonate | - | 0.16 ± 0.01 | > 50 | > 312 |
| 15d | Arylamide Sulfonate | - | 0.19 ± 0.02 | 0.45 ± 0.07 | 2.4 |
| 14b | Sulfonate Derivative | - | 0.214 ± 0.012 | - | - |
| 4t | Arylamide Sulfonate | -OCF3 on phenyl ring | 0.15 ± 0.04 | > 50 | > 333 |
| 7d | Arylamide Sulfonate | Methyl group | 0.16 ± 0.01 | > 50 | > 312 |
| 4b | Arylamide Sulfonate | Phenyl ring | 29.76 ± 2.13 | > 50 | > 1.7 |
Biphenyl Oxazole Derivatives
Biphenyl oxazole derivatives represent another class of potent ENPP3 inhibitors.[6][7] Key SAR insights include:
-
Oxazole Core: The oxazole ring serves as a central scaffold.
-
Biphenyl Moiety: The substitution pattern on the biphenyl rings is crucial for activity and selectivity.
Table 2: SAR of Biphenyl Oxazole Derivatives as ENPP3 Inhibitors [1][6]
| Compound ID | Scaffold | Key Substitutions | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) |
| 10 | Biphenyl Oxazole | - | 0.17 | - |
| 3f | Biphenyl Oxazole | - | 0.17 | - |
Sulfonylurea Derivatives
Sulfonylurea-containing compounds have also been investigated as ENPP3 inhibitors, demonstrating moderate potency.[1]
Table 3: SAR of Sulfonylurea Derivatives as ENPP3 Inhibitors [1]
| Compound ID | Scaffold | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) |
| 23b | Sulfonylurea | 0.55 ± 0.01 | - |
Inhibitor Binding Mode
The crystal structure of human ENPP3 (PDB ID: 6C01) and its complex with an ATP analog (PDB ID: 6C02) provide valuable insights into the binding of substrates and inhibitors.[8] The active site is a hydrophobic pocket containing two zinc ions, which are coordinated by histidine and aspartate residues.
Key interactions for inhibitor binding include:
-
Coordination with Zinc Ions: A key feature of many potent inhibitors is a functional group, such as a sulfonate or phosphonate, that can directly coordinate with the catalytic zinc ions.
-
Hydrogen Bonding: Hydrogen bonds with residues such as Asn226 and Lys204 are important for anchoring the inhibitor in the active site.[4]
-
Hydrophobic and Pi-Stacking Interactions: The aromatic rings of the inhibitors often engage in hydrophobic and π-stacking interactions with residues like Phe207, Tyr289, and His329, contributing to binding affinity.[2][4]
Experimental Protocols
The evaluation of ENPP3 inhibitors relies on robust biochemical and cell-based assays.
Biochemical ENPP3 Inhibition Assay
A common method to determine the enzymatic activity of ENPP3 is a colorimetric assay using the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (pNP-5'-TMP).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 140 mM NaCl, 5 mM KCl, and 1 mM CaCl2.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified recombinant ENPP3 enzyme to the reaction buffer. Add varying concentrations of the test inhibitor (typically dissolved in DMSO, with a final DMSO concentration kept below 1%) and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding pNP-5'-TMP to a final concentration of 0.5 mM.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.2 M NaOH.
-
Detection: Measure the absorbance of the produced p-nitrophenol at 400 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ENPP3 Inhibition Assay
Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context, accounting for cell permeability and off-target effects. A common approach utilizes a fluorogenic substrate in cells overexpressing ENPP3.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) overexpressing human ENPP3 in a 96-well, black, clear-bottom plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test inhibitor and incubate for a specific period (e.g., 1-2 hours) at 37°C.
-
Substrate Addition: Add a fluorogenic ENPP3 substrate (e.g., a Tokyo Green™-based substrate) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) in a kinetic mode for a defined period (e.g., 60 minutes) at 37°C.[9][10]
-
Data Analysis: Determine the rate of fluorescence increase for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 value.
Drug Discovery Workflow for ENPP3 Inhibitors
The discovery and development of ENPP3 inhibitors typically follow a structured workflow, from initial hit identification to a preclinical candidate.
Conclusion
The structure-activity relationships of ENPP3 inhibitors are becoming increasingly well-defined, providing a solid foundation for the development of novel therapeutics. The sulfonate and related scaffolds have proven to be particularly fruitful starting points, with clear avenues for optimization based on substitutions that enhance interactions with the enzyme's active site. Future efforts will likely focus on improving selectivity against other ecto-nucleotidases, optimizing pharmacokinetic properties, and further elucidating the therapeutic potential of ENPP3 inhibition in various disease models. The detailed understanding of SAR, coupled with robust experimental protocols and a clear picture of the relevant signaling pathways, will be instrumental in advancing ENPP3-targeted therapies from the laboratory to the clinic.
References
- 1. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ENPP1/ENPP3 Cell-Based Activity Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
Methodological & Application
Application Notes and Protocols for ENPP3 Inhibitor 1 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a significant role in various physiological and pathological processes.[1][2][3] It is a member of the ENPP family of enzymes that hydrolyze extracellular nucleotides, such as adenosine triphosphate (ATP), to their corresponding monophosphates.[1] ENPP3 is expressed in several tissues and is particularly found on the surface of basophils and mast cells, where it is involved in allergic responses.[2][3] Notably, ENPP3 is often overexpressed in certain cancers, including renal cell carcinoma (RCC) and some breast and cervical cancers, making it a compelling target for therapeutic intervention.[1][4][5]
The overexpression of ENPP3 in the tumor microenvironment can lead to the breakdown of ATP into adenosine. Adenosine can then suppress the anti-tumor immune response, promoting cancer cell growth and survival.[1] Therefore, inhibitors of ENPP3 are being investigated as potential anti-cancer agents.[1][5] ENPP3 inhibitors block the enzymatic activity of ENPP3, preventing the hydrolysis of extracellular ATP and other nucleotide sugars.[1] This can lead to an accumulation of ATP, which can stimulate anti-tumor immunity, and a reduction in immunosuppressive adenosine.[1]
ENPP3 Inhibitor 1 is a selective inhibitor of ENPP3.[4] This document provides detailed protocols for the in vitro evaluation of this compound in cell-based assays to determine its potency, selectivity, and effect on cell viability.
Data Presentation
The following table summarizes the quantitative data for this compound in various in vitro assays.
| Parameter | Assay Type | Target/Cell Line | Value | Reference |
| IC50 | Enzymatic Assay | Human ENPP3 | 0.15 µM | [4] |
| IC50 | Enzymatic Assay | Human ENPP1 | 41.4 µM | [4] |
| % Inhibition (at 100 µM) | Cell Viability Assay | MCF7 (Breast Cancer) | 29.6% | [4] |
| % Inhibition (at 100 µM) | Cell Viability Assay | HeLa (Cervical Cancer) | 49.7% | [4] |
| % Inhibition (at 100 µM) | Cell Viability Assay | HEK293 (Human Embryonic Kidney) | 8.6% | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ENPP3 signaling pathway and a general workflow for an in vitro cell-based inhibition assay.
Caption: ENPP3 hydrolyzes extracellular ATP to AMP, initiating a cascade that produces immunosuppressive adenosine. This compound blocks this first step.
Caption: Workflow for a cell-based fluorescent assay to determine the inhibitory activity of this compound.
Experimental Protocols
In Vitro ENPP3 Activity Cell-Based Assay
This protocol is designed to measure the inhibitory effect of this compound on ENPP3 activity in live cells using a fluorogenic substrate. This method can be adapted from commercially available kits, such as the Cayman Chemical ENPP1/ENPP3 Cell-Based Activity Assay Kit.[6][7]
Materials:
-
This compound
-
Cell line with high ENPP3 expression (e.g., specific renal or breast cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (as recommended by substrate manufacturer, typically a Tris-based buffer)
-
Fluorogenic ENPP3 substrate (e.g., TG-mAMP)[7]
-
DMSO (for inhibitor dilution)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with excitation/emission at ~485/520 nm[6][7]
Procedure:
-
Cell Seeding:
-
Culture ENPP3-expressing cells to approximately 80-90% confluency.
-
Harvest the cells using standard trypsinization methods.
-
Wash the cells once with complete medium and once with PBS.
-
Resuspend the cell pellet in the assay buffer and perform a cell count.
-
Seed 5,000-20,000 cells per well in a 96-well black, clear-bottom plate in a volume of 80 µL of assay buffer.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells is ≤ 1%.
-
Include wells for "vehicle control" (assay buffer with DMSO) and "no-cell control" (assay buffer only).
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells. The total volume should now be 90 µL.
-
Mix gently by tapping the plate and incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare the ENPP3 fluorogenic substrate working solution according to the manufacturer's instructions.
-
Add 10 µL of the substrate working solution to each well, including controls. The final volume in each well will be 100 µL.
-
Mix gently.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.[6][7]
-
Subtract the background fluorescence from the "no-cell control" wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF7, HeLa)[4]
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells as described previously.
-
Seed 3,000-8,000 cells per well in a 96-well clear plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 1%.
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
Plot the % viability against the inhibitor concentration to evaluate the cytotoxic effects.
-
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Measuring ENPP3 Activity in Cell Lysates: An Application Note and Protocol
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein with phosphodiesterase and nucleotide pyrophosphatase activity. It plays a critical role in regulating extracellular nucleotide concentrations, particularly adenosine triphosphate (ATP). By hydrolyzing ATP and other nucleotides, ENPP3 modulates purinergic signaling, a key pathway involved in a wide range of physiological and pathological processes.
ENPP3 is notably expressed on the surface of basophils and mast cells, where it is upregulated upon allergic stimulation and serves as a key marker for basophil activation in allergy diagnostics.[1] Its function in these cells is to dampen the inflammatory response by degrading ATP, which acts as a pro-inflammatory signal.[1][2] Furthermore, ENPP3 is overexpressed in several malignancies, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), making it a promising target for novel cancer therapies, such as antibody-drug conjugates.[1][3][4]
Given its importance in both immunology and oncology, the accurate measurement of ENPP3 enzymatic activity in cell lysates is crucial for basic research, drug discovery, and the development of diagnostic assays. This application note provides detailed protocols for quantifying ENPP3 activity using both colorimetric and fluorometric methods, guidance on data presentation, and diagrams to illustrate the experimental workflow and relevant biological pathways.
Principle of Assays
The enzymatic activity of ENPP3 is typically measured by monitoring the hydrolysis of a synthetic substrate. ENPP3 catalyzes the cleavage of a phosphodiester bond in the substrate, releasing a detectable product.
-
Colorimetric Assay: This method often employs a substrate like p-nitrophenyl thymidine 5'-monophosphate (pNP-5'-TMP). ENPP3 cleaves this substrate to produce p-nitrophenol, a chromophore that absorbs light at 405 nm. The rate of p-nitrophenol formation is directly proportional to ENPP3 activity.
-
Fluorometric Assay: This approach utilizes a fluorogenic substrate that is non-fluorescent until cleaved by ENPP3. The enzymatic reaction releases a highly fluorescent molecule. The increase in fluorescence intensity over time provides a sensitive measure of ENPP3 activity.
Data Presentation
Quantitative data from ENPP3 activity assays should be normalized to the total protein concentration of the cell lysate. The specific activity is typically expressed as nanomoles (nmol) or picomoles (pmol) of product formed per minute per milligram (mg) of total protein. Below is a sample table summarizing expected ENPP3 activity in various cell lines. Note: Specific activities can vary based on cell culture conditions and lysis procedures.
| Cell Line | Cell Type | ENPP3 Expression Level | Specific Activity (pmol/min/mg) | Reference |
| KU812 | Human Basophilic Leukemia | High | High (Expected) | [5] |
| A498 | Human Kidney Carcinoma | High | High (Expected) | [3] |
| Caki-1 | Human Kidney Carcinoma | High | High (Expected) | [3] |
| HepG2 | Human Hepatocellular Carcinoma | Moderate to High | Moderate (Expected) | [6][7][8] |
| HEK293 | Human Embryonic Kidney | Low / Transfectable | Low (Endogenous) | N/A |
| Recombinant Human ENPP3 | N/A | N/A | >150 | ACROBiosystems |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Cell Lysates
This protocol describes a general method for preparing cell lysates suitable for ENPP3 activity measurement.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.5), 150 mM NaCl, 1% Triton X-100, 1 mM CaCl₂, with freshly added protease inhibitor cocktail.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash the culture plate twice with ice-cold PBS. Add a sufficient volume of Lysis Buffer to cover the cell monolayer and incubate on ice for 15-20 minutes with occasional swirling. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet once with ice-cold PBS and resuspend in Lysis Buffer.
-
Lysis: Scrape the adherent cells from the plate. Transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, ensure the pellet is fully resuspended in the Lysis Buffer.
-
Homogenization: Further disrupt the cells by sonicating the lysate on ice or by passing it through a fine-gauge needle several times.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay.
-
Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C to avoid freeze-thaw cycles.
Protocol 2: Colorimetric ENPP3 Activity Assay
This protocol is adapted from a standard phosphodiesterase assay.
Materials:
-
96-well clear, flat-bottom microplate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂
-
Substrate Stock: 10 mM p-nitrophenyl thymidine 5'-monophosphate (pNP-5'-TMP) in water
-
Stop Solution: 0.2 M NaOH
-
Cell lysate (prepared as in Protocol 1)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare a 180 µL reaction mix by combining Assay Buffer and cell lysate. A typical amount of lysate is 10-50 µg of total protein per well. Include a "no enzyme" control well with Lysis Buffer instead of cell lysate.
-
Equilibration: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the assay temperature.
-
Initiate Reaction: Add 20 µL of 5 mM pNP-5'-TMP substrate solution (diluted from stock with Assay Buffer) to each well to achieve a final concentration of 0.5 mM. The final reaction volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 0.2 M NaOH Stop Solution to each well.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the sample wells.
-
Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (ε = 18,320 M⁻¹cm⁻¹ for p-nitrophenol at this pH).
-
Calculate the specific activity: Specific Activity (nmol/min/mg) = (nmol of p-nitrophenol produced) / (incubation time in min × mg of protein in the well)
Protocol 3: Fluorometric ENPP3 Activity Assay
This protocol outlines a general procedure for a fluorometric assay. Specific substrates and buffers may vary based on commercially available kits or published methods.
Materials:
-
96-well black, clear-bottom microplate
-
Fluorometric Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.5)
-
Fluorogenic phosphodiesterase substrate (e.g., a coumarin-based or other proprietary substrate)
-
Fluorescence standard (for calibration)
-
Cell lysate (prepared as in Protocol 1)
-
Fluorescence microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of the fluorescent product to convert relative fluorescence units (RFU) to molar amounts.
-
Prepare Reaction Wells: Add 5-20 µL of cell lysate (containing 5-20 µg of protein) to each well. Bring the volume to 80 µL with Fluorometric Assay Buffer. Include a "no enzyme" control.
-
Equilibration: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 370/450 nm for coumarin-based substrates) every 1-2 minutes for 30-60 minutes.
Data Analysis:
-
Determine the rate of reaction (V₀) in RFU/min from the linear portion of the kinetic curve for each sample.
-
Subtract the rate of the "no enzyme" control from the sample rates.
-
Use the standard curve to convert the rate from RFU/min to pmol/min.
-
Calculate the specific activity: Specific Activity (pmol/min/mg) = (pmol of product/min) / (mg of protein in the well)
Visualizations
Experimental Workflow
Caption: Workflow for measuring ENPP3 activity in cell lysates.
ENPP3 in Purinergic Signaling
Caption: Role of ENPP3 in modulating purinergic signaling.
References
- 1. cusabio.com [cusabio.com]
- 2. The ectoenzyme E-NPP3 negatively regulates ATP-dependent chronic allergic responses by basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. Exposure of the Basophilic Cell Line KU812 to Liposomes Reveals Activation Profiles Associated with Potential Anaphylactic Responses Linked to Physico-Chemical Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origin and properties of hepatocellular carcinoma cell lines [jjgastro.com]
Best cell lines for studying ENPP3 inhibition (e.g., MCF7, HeLa)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, has emerged as a promising therapeutic target in oncology. Its role in hydrolyzing extracellular ATP and, notably, the immune-stimulatory second messenger cGAMP, positions it as a key regulator of the tumor microenvironment. Inhibition of ENPP3 can enhance anti-tumor immunity by preventing the degradation of cGAMP, thereby activating the cGAS-STING signaling pathway. This document provides detailed application notes and protocols for studying ENPP3 inhibition in vitro, with a focus on the selection and use of appropriate cell lines, relevant assays, and data interpretation.
Recommended Cell Lines for ENPP3 Inhibition Studies
The choice of cell line is critical for the successful study of ENPP3 inhibition. The ideal cell line should exhibit detectable levels of ENPP3 expression and activity. Based on publicly available data and scientific literature, the following cell lines are recommended for investigating ENPP3 inhibition.
Endogenously Expressing Cell Lines
Cell lines that naturally express ENPP3 are valuable for studying the effects of inhibitors in a more physiologically relevant context.
-
MCF7 (Human Breast Adenocarcinoma): This cell line is a well-characterized model for breast cancer research. While not having the highest expression, it has been utilized in studies evaluating the cytotoxic effects of ENPP3 inhibitors.
-
HeLa (Human Cervical Adenocarcinoma): Another widely used cancer cell line, HeLa, has also been employed to assess the cytotoxicity of ENPP3 inhibitors.
-
Renal Cell Carcinoma (RCC) Cell Lines: ENPP3 is highly expressed in most clear cell and papillary RCC.[1] Therefore, cell lines derived from these cancers (e.g., A498, 786-O) are excellent models for studying ENPP3-targeted therapies.
-
Other Cancer Cell Lines: The Human Protein Atlas reveals varying levels of ENPP3 RNA expression across a wide range of cancer cell lines, including those from bone, kidney, and leukemia.[2] Researchers are encouraged to consult this database to select cell lines relevant to their specific cancer type of interest.
Engineered Cell Lines
For mechanistic studies and high-throughput screening, cell lines engineered to overexpress ENPP3 offer a robust and controlled system.
-
HEK293/Human ENPP3 Stable Cell Line: Commercially available cell lines, such as those from ACROBiosystems, provide a consistent and high-level expression of human ENPP3, making them ideal for biochemical and cell-based inhibitor screening assays.
-
CT26-ENPP3 Cell Line: This murine colon carcinoma cell line has been engineered to express ENPP3 and can be used for in vitro studies as well as for generating syngeneic mouse models to evaluate the in vivo efficacy of ENPP3 inhibitors.
Quantitative Data: ENPP3 Expression and Inhibitor Activity
The following tables summarize publicly available data on ENPP3 expression in selected cell lines and the activity of ENPP3 inhibitors.
Table 1: Relative ENPP3 RNA Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | ENPP3 RNA Expression (nTPM) | Data Source |
| HEL | Leukemia | High | The Human Protein Atlas |
| Hep G2 | Liver Cancer | High | The Human Protein Atlas |
| HMC-1 | Mast Cell Leukemia | High | The Human Protein Atlas |
| U-2 OS | Bone Cancer | Moderate | The Human Protein Atlas |
| A-498 | Kidney Cancer | Moderate | The Human Protein Atlas |
| MCF7 | Breast Cancer | Low | The Human Protein Atlas |
| HeLa | Cervical Cancer | Low | The Human Protein Atlas |
*nTPM: normalized Transcripts Per Million. Data retrieved from The Human Protein Atlas.[2][3]
Table 2: Cytotoxicity of Arylamide Sulphonate Derivatives (ENPP1/ENPP3 Inhibitors) in MCF7 and HeLa Cells
| Compound | Cell Line | % Inhibition of Cell Viability |
| 4o | MCF7 | 63.2 ± 2.51 |
| 4c | HeLa | > 50 |
| 4d | HeLa | > 50 |
| 4n | HeLa | > 50 |
| 7d | HeLa | > 50 |
Signaling Pathway
ENPP3 plays a crucial role in regulating the cGAS-STING pathway, a key component of the innate immune system. Cytosolic DNA, a hallmark of cellular stress or viral infection, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP activates the STING (Stimulator of Interferon Genes) protein, leading to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response. ENPP3, located on the cell surface, hydrolyzes extracellular cGAMP, thereby dampening this immune response.[4] Inhibition of ENPP3 preserves extracellular cGAMP, allowing it to activate STING in neighboring immune cells and enhance anti-tumor immunity.
Experimental Protocols
Cell Culture Protocols
MCF7 Cell Culture Protocol
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Rinse the cell layer with phosphate-buffered saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.
-
HeLa Cell Culture Protocol
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C.
-
Add complete growth medium to inactivate trypsin, gently pipette to create a single-cell suspension.
-
Centrifuge, resuspend the pellet in fresh medium, and passage at a 1:4 to 1:8 ratio.
-
ENPP3 Activity Assay (Cell-Based)
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Cat. No. 702080) and measures the phosphodiesterase activity of ENPP3 in live cells using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., HEK293/Human ENPP3, MCF7, HeLa)
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (or individual components: fluorogenic substrate, assay buffer)
-
ENPP3 inhibitor compounds
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission: ~485/520 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ENPP3 inhibitor in the assay buffer. Remove the culture medium from the wells and wash once with assay buffer. Add the diluted inhibitor to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Add the fluorogenic ENPP3 substrate to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at 5-minute intervals for 60-120 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the effect of ENPP3 inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., MCF7, HeLa)
-
ENPP3 inhibitor compounds
-
96-well clear tissue culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the ENPP3 inhibitor to the wells. Include a vehicle control and a positive control for cytotoxicity. Incubate for 24-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition).
References
- 1. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell line - ENPP3 - The Human Protein Atlas [proteinatlas.org]
- 3. ENPP3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ENPP3 Inhibitor 1 in Mouse Xenograft Models
Disclaimer: To date, no specific in vivo dosage or mouse xenograft study data for "ENPP3 Inhibitor 1" (CAS No. 2803505-90-8) has been published in peer-reviewed literature. The following application notes and protocols are therefore provided as a representative, generalized framework for conducting such studies with a selective small molecule ENPP3 inhibitor. The experimental parameters outlined are based on common practices in preclinical oncology for similar compounds and should be optimized for specific experimental contexts.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that hydrolyzes extracellular nucleotides, such as adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1][2] In the tumor microenvironment, the activity of ENPP3 can dampen the anti-cancer immune response by degrading cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[2][3] Inhibition of ENPP3 is therefore a promising strategy in cancer immunotherapy to enhance the innate immune response against tumors.[2]
"this compound" is a selective small molecule inhibitor of ENPP3.[4] It has been identified as compound 4t in a study by Iqbal et al. (2022), which characterized a series of arylamide sulphonate derivatives.[5][6] While its in vitro activity is documented, its in vivo efficacy and tolerability in animal models have not been reported. These notes provide a detailed, hypothetical protocol for evaluating "this compound" in a mouse xenograft model.
Compound Information and In Vitro Activity
The following table summarizes the known in vitro data for "this compound". This information is crucial for designing initial in vivo studies, particularly for dose selection and the choice of relevant cancer models.
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 4t) | [4][5] |
| CAS Number | 2803505-90-8 | [4] |
| Molecular Formula | C₂₀H₁₄F₃NO₅S | |
| Molecular Weight | 437.39 g/mol | |
| IC₅₀ (ENPP3) | 0.15 ± 0.04 µM | [5][6] |
| IC₅₀ (ENPP1) | 41.4 µM | [4] |
| Selectivity | >270-fold for ENPP3 over ENPP1 | [4] |
| In Vitro Anti-Tumor Activity | Inhibition of cell proliferation in MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. | [4] |
Signaling Pathway of ENPP3 in the Tumor Microenvironment
The diagram below illustrates the role of ENPP3 in suppressing the anti-tumor immune response through the cGAMP-STING pathway.
Caption: Role of ENPP3 in cGAMP degradation and its inhibition.
Detailed Protocol for a Mouse Xenograft Study
This protocol describes a generalized procedure for evaluating the anti-tumor efficacy of "this compound" in a subcutaneous xenograft mouse model.
Materials and Reagents
-
Cell Line: A human cancer cell line with known ENPP3 expression (e.g., renal cell carcinoma, breast cancer cell lines like MCF7).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
This compound: Powder form (CAS No. 2803505-90-8).
-
Vehicle Solution: A suitable vehicle for solubilizing the inhibitor. Common examples include:
-
5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in saline.
-
Note: Vehicle composition must be determined through solubility and stability testing.
-
-
Positive Control (Optional): A standard-of-care chemotherapy or immunotherapy agent for the selected cancer type.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
General Supplies: Sterile syringes, needles, surgical tools, calipers, animal balances, cell culture reagents, etc.
Experimental Workflow
The following diagram outlines the key steps of the xenograft study.
Caption: Experimental workflow for a mouse xenograft study.
Detailed Methodology
Step 1: Cell Culture and Implantation
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
Step 2: Tumor Growth and Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (Optional)
-
Step 3: Compound Preparation and Administration
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the final vehicle components to achieve the desired dosing concentrations.
-
Administer the inhibitor and vehicle solutions to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and frequency (e.g., once daily, twice daily) must be determined based on preliminary pharmacokinetic and tolerability studies, which are not yet available for this compound.
Step 4: Monitoring and Endpoint
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress (e.g., changes in behavior, ruffled fur, significant weight loss).
-
The study should be terminated when tumors in the control group reach the maximum allowed size (typically 1500-2000 mm³) or after a pre-defined study duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Hypothetical Dosing and Efficacy Data Presentation
The following table presents a template for how quantitative data from such a study should be structured. The values are purely illustrative.
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 mL/kg, p.o., QD | 1650 ± 150 | - | -2.5 ± 1.5 |
| This compound (25 mg/kg) | 25 mg/kg, p.o., QD | 1155 ± 120 | 30 | -3.1 ± 2.0 |
| This compound (50 mg/kg) | 50 mg/kg, p.o., QD | 742.5 ± 95 | 55 | -4.5 ± 2.5 |
| Positive Control | [Dose and Schedule] | [Value] | [Value] | [Value] |
p.o. = oral gavage; QD = once daily; SEM = Standard Error of the Mean
Conclusion
While "this compound" shows promise as a selective ENPP3 inhibitor based on its in vitro profile, its in vivo efficacy is yet to be determined. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and conduct initial mouse xenograft studies to evaluate its anti-tumor activity and tolerability. Rigorous preliminary studies to determine the compound's solubility, stability, and pharmacokinetic profile are essential prerequisites for a successful and well-controlled in vivo experiment.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 3. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Immunohistochemistry protocol for detecting ENPP3 in tissues
Application Notes: Immunohistochemical Detection of ENPP3
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that functions as a hydrolase, metabolizing extracellular nucleotides such as ATP.[1][2] By regulating the levels of extracellular ATP, ENPP3 plays a crucial role in modulating purinergic signaling, which is involved in a wide array of physiological and pathological processes.[3][4] ENPP3 is expressed in various normal human tissues, including the prostate, uterus, colon, and on the surface of basophils and mast cells.[4][5] Its expression is notably upregulated in certain malignancies, particularly in renal cell carcinoma (RCC) and colon carcinoma, making it a valuable biomarker and a promising therapeutic target.[6][7][8] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of ENPP3 in tissue sections, providing critical insights for both basic research and clinical applications.
ENPP3 Signaling Pathway
ENPP3 is an ectoenzyme that hydrolyzes extracellular nucleotide triphosphates (like ATP) to their corresponding monophosphates (AMP), thereby regulating nucleotide-mediated signaling.[3] Extracellular ATP is a key signaling molecule that can activate purinergic P2 receptors on immune cells like mast cells and basophils, triggering inflammatory and allergic responses.[4][9] By degrading ATP, ENPP3 effectively dampens this signaling cascade, helping to prevent chronic inflammation.[2][9]
Detailed Protocol: ENPP3 Immunohistochemistry
This protocol outlines the procedure for detecting ENPP3 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
I. Materials and Reagents
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBST.
-
Secondary Antibody: HRP-conjugated goat anti-mouse or goat anti-rabbit IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Hematoxylin.
-
Reagents for Deparaffinization & Rehydration: Xylene, Ethanol (100%, 95%, 70%).
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microscope, Coplin jars, humidified chamber, pressure cooker or water bath for antigen retrieval.
II. Experimental Workflow
The following diagram provides a high-level overview of the IHC workflow.
III. Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval (Heat-Induced):
-
Pre-heat Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath to 95-100°C.
-
Place slides in the hot buffer and incubate for 20-45 minutes. A longer incubation of 45 minutes may improve unmasking.[6][10]
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in PBST.
-
-
Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBST.
-
Apply blocking solution (e.g., 5% BSA) and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not wash).
-
Apply the diluted primary anti-ENPP3 antibody (see Table 1) to the sections.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Wash slides with PBST: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution just before use.
-
Apply the DAB solution to the slides and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Immediately stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Submerge slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.
-
Apply a drop of permanent mounting medium and place a coverslip.
-
IV. Expected Results
A positive ENPP3 signal will appear as a brown precipitate (from DAB) at the site of protein expression. ENPP3 is a transmembrane protein, so staining is expected to be primarily membranous.[11] In tissues like the normal kidney, apical membrane staining in proximal tubules is characteristic.[12] The cell nuclei will be stained blue by the hematoxylin counterstain.
Data and Resources
Table 1: Recommended Primary Antibodies for ENPP3 IHC
| Antibody Name/Clone | Host/Clonality | Recommended Dilution (IHC-P) | Supplier Catalog # (Example) |
| ENPP3/CD203c | Rabbit Polyclonal | 1:100 - 1:500 | Thermo Fisher Scientific: BS-1568R[13] |
| ENPP3/9892 | Mouse Monoclonal | 1-2 µg/mL | GeneTex: GTX53618 |
| ENPP3/CD203c (E5M2W) | Rabbit Monoclonal | As per datasheet | Cell Signaling Technology: #71414[8] |
| Anti-ENPP3 | Rabbit Polyclonal | As per datasheet | OriGene: TA322680[5] |
Note: Optimal dilutions should be determined empirically by the end-user.
Table 2: Summary of ENPP3 Protein Expression in Human Tissues
| Tissue Type | Expression Level | Cellular Localization / Notes | References |
| Normal Tissues | |||
| Kidney | Low to Medium | Apical expression in proximal tubules. | [12] |
| Prostate | Detected | [4][14] | |
| Uterus | Detected | [4][14] | |
| Colon | Detected | [4] | |
| Fallopian Tube | Medium | [12] | |
| Basophils / Mast Cells | Detected | Cell surface marker. | [4][8] |
| Liver | Detected | On bile ducts. | [14] |
| Tumor Tissues | |||
| Renal Cell Carcinoma (Clear Cell) | High | Overexpressed; ~93% of cases positive. | [7][12] |
| Renal Cell Carcinoma (Papillary) | Medium to High | Overexpressed; ~73% of cases positive. | [7][12] |
| Colon Carcinoma | High | Upregulated. | [6][8] |
| Hepatocellular Carcinoma (HCC) | Low to Medium | [12] |
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. origene.com [origene.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP3/CD203c (E5M2W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue expression of ENPP3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. researchgate.net [researchgate.net]
- 13. ENPP3/CD203c Polyclonal Antibody (BS-1568R) [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of ENPP3 for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane glycoprotein that is emerging as a promising therapeutic target, particularly in the context of renal cell carcinoma (RCC) and other solid tumors.[1][2][3] ENPP3 is overexpressed in various cancers with limited expression in normal tissues, making it an attractive candidate for targeted therapies such as antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs).[1][2][4] Functionally, ENPP3 is an ectoenzyme that hydrolyzes extracellular nucleotides, including ATP and cyclic GMP-AMP (cGAMP). This activity modulates purinergic signaling and the cGAS-STING innate immune pathway, both of which play critical roles in the tumor microenvironment.[5]
Target validation is a critical step in the drug discovery process. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used tool for silencing target gene expression to assess its functional role in disease models. This application note provides a comprehensive guide for researchers on utilizing lentiviral shRNA to validate ENPP3 as a therapeutic target. It includes detailed protocols for key experiments, structured tables for presenting quantitative data, and diagrams of the experimental workflow and relevant signaling pathways.
Data Presentation
Effective target validation relies on robust and quantifiable data. The following tables provide a framework for presenting typical results obtained from ENPP3 knockdown experiments. Please note that the data presented here are illustrative examples and will vary depending on the specific cell line and experimental conditions.
Table 1: ENPP3 shRNA Knockdown Efficiency in ACHN Human Renal Cancer Cells
| shRNA Construct ID | Target Sequence (5'-3') | Transduction Efficiency (%) | ENPP3 mRNA Knockdown (%) | ENPP3 Protein Knockdown (%) |
| shENPP3-1 | GCAAGUCACUGAAGAUCAUTT | ~95% | 85 ± 5% | 82 ± 7% |
| shENPP3-2 | CCAGAUCAAGUCCAUCAAGTT | ~95% | 78 ± 6% | 75 ± 8% |
| shENPP3-3 | GAGCUGAAGAUCCUGAAGUTT | ~95% | 65 ± 8% | 61 ± 9% |
| Scrambled Control | N/A | ~95% | 0% | 0% |
Knockdown efficiency was determined 72 hours post-transduction and selection. mRNA levels were quantified by RT-qPCR and normalized to a housekeeping gene. Protein levels were quantified by densitometry of Western blot bands and normalized to a loading control.
Table 2: Effect of ENPP3 Knockdown on Cancer Cell Viability and Apoptosis
| Cell Line | Treatment | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |
| ACHN | shENPP3-1 | 62 ± 5% | 28 ± 4% |
| ACHN | Scrambled Control | 100% | 5 ± 2% |
| Caki-1 | shENPP3-1 | 58 ± 6% | 32 ± 5% |
| Caki-1 | Scrambled Control | 100% | 6 ± 2% |
Cell viability was assessed using an MTS assay 96 hours post-transduction. Apoptosis was quantified by Annexin V/Propidium Iodide staining and flow cytometry 96 hours post-transduction.
Experimental Protocols
Lentiviral shRNA Vector Construction
This protocol describes the cloning of a target-specific shRNA sequence into a lentiviral vector.
Materials:
-
pLKO.1-TRC cloning vector
-
shRNA oligonucleotides (forward and reverse) with compatible restriction sites (e.g., AgeI and EcoRI)
-
T4 DNA Ligase and buffer
-
Restriction enzymes (e.g., AgeI and EcoRI) and buffers
-
Stbl3 competent E. coli
-
LB agar plates with ampicillin
-
Plasmid purification kit
Protocol:
-
Design and Synthesize shRNA Oligonucleotides: Design shRNA sequences targeting ENPP3 using a validated algorithm. Add appropriate overhangs for cloning into the pLKO.1 vector.
-
Anneal Oligonucleotides:
-
Mix equal molar amounts of the forward and reverse shRNA oligonucleotides in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Gradually cool the mixture to room temperature to allow for proper annealing.
-
-
Vector Digestion:
-
Digest the pLKO.1 vector with AgeI and EcoRI restriction enzymes according to the manufacturer's protocol.
-
Run the digested vector on an agarose gel and purify the linearized vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the linearized pLKO.1 vector, the annealed shRNA duplex, and T4 DNA Ligase.
-
Incubate the reaction at 16°C overnight.
-
-
Transformation:
-
Transform Stbl3 competent E. coli with the ligation product.
-
Plate the transformed bacteria on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
-
Colony Screening and Plasmid Purification:
-
Pick individual colonies and grow them in liquid LB medium with ampicillin.
-
Isolate plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing.
-
Lentivirus Production and Transduction
This protocol outlines the production of lentiviral particles and their use to transduce target cells.
Materials:
-
HEK293T cells
-
Lentiviral shRNA plasmid (from Protocol 1)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Target cancer cells (e.g., ACHN, Caki-1)
-
Polybrene
-
Puromycin
Protocol:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the lentiviral shRNA plasmid and the packaging plasmids using a suitable transfection reagent.
-
Day 3: Replace the transfection medium with fresh culture medium.
-
Day 4 & 5: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. Pool the harvests.
-
Centrifuge the supernatant to remove cell debris and filter it through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
-
Lentiviral Transduction:
-
Day 1: Seed the target cancer cells in a 6-well plate.
-
Day 2: When cells are at 50-60% confluency, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate for 24 hours.
-
Day 3: Replace the virus-containing medium with fresh culture medium.
-
Day 4 onwards: Begin selection with puromycin at a pre-determined optimal concentration. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
Expand the stable pool of transduced cells for downstream experiments.
-
RT-qPCR for Knockdown Validation
This protocol details the quantification of ENPP3 mRNA levels to confirm knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for ENPP3 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Extract total RNA from both ENPP3-knockdown and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample, including primers for ENPP3 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of ENPP3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown samples to the scrambled control.
Western Blotting for Knockdown Validation
This protocol describes the detection of ENPP3 protein levels to confirm knockdown.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ENPP3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the ENPP3-knockdown and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ENPP3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the ENPP3 protein levels to the loading control.
Cell Viability (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTS reagent
Protocol:
-
Seed an equal number of ENPP3-knockdown and control cells into a 96-well plate in triplicate.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control cells.
Apoptosis (Annexin V/PI) Assay
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest ENPP3-knockdown and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mandatory Visualization
References
Application Notes and Protocols: Flow Cytometry Analysis of Basophil Activation Markers with ENPP3 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basophils are key effector cells in allergic reactions and inflammatory responses. Upon activation, they release a variety of mediators, including histamine and leukotrienes, and upregulate the expression of specific cell surface markers. The Basophil Activation Test (BAT) is a functional flow cytometry-based assay that measures the in vitro activation of basophils in response to allergens or other stimuli.[1][2][3] Common markers for assessing basophil activation include CD63, a protein that translocates to the cell surface upon degranulation, and CD203c (ENPP3), an ectoenzyme that is rapidly upregulated on the basophil surface following activation.[2][4][5]
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, plays a dual role in basophil function. While it serves as an activation marker, it also has a regulatory function by hydrolyzing extracellular ATP.[6][7] Extracellular ATP can act as a pro-inflammatory signal, and its removal by ENPP3 helps to dampen basophil activation.[8][9] Therefore, inhibiting ENPP3 is expected to enhance basophil activation in response to a primary stimulus.
This document provides a detailed protocol for the analysis of basophil activation markers using flow cytometry in the presence of a hypothetical ENPP3 inhibitor, designated "ENPP3 Inhibitor 1." These application notes are designed to guide researchers in pharmacology and drug development in assessing the impact of ENPP3 inhibition on basophil activation.
Signaling Pathway of Basophil Activation and ENPP3 Regulation
The activation of basophils via the high-affinity IgE receptor (FcεRI) initiates a signaling cascade leading to degranulation and the upregulation of activation markers. ENPP3 plays a crucial role in a negative feedback loop by hydrolyzing ATP released during this process.
Caption: Signaling pathway of IgE-mediated basophil activation and the regulatory role of ENPP3.
Experimental Workflow
A generalized workflow for the basophil activation test using flow cytometry to assess the effect of this compound is outlined below.
Caption: Generalized workflow for the basophil activation test with an ENPP3 inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data from a study investigating the effect of this compound on basophil activation.
Table 1: Effect of this compound on Basophil Activation Markers (CD63 and CD203c)
| Condition | This compound (Concentration) | % CD63+ Basophils (Mean ± SD) | % CD203c+ Basophils (Mean ± SD) |
| Unstimulated | 0 µM | 2.5 ± 0.8 | 5.1 ± 1.2 |
| Stimulated (anti-FcεRI) | 0 µM | 45.2 ± 5.6 | 60.3 ± 7.1 |
| Stimulated (anti-FcεRI) | 1 µM | 58.9 ± 6.2 | 75.4 ± 8.3 |
| Stimulated (anti-FcεRI) | 10 µM | 72.1 ± 7.5 | 88.9 ± 9.4 |
Table 2: Dose-Response of this compound on CD63 Upregulation
| This compound (µM) | % CD63+ Basophils (Stimulated) |
| 0 | 45.2 |
| 0.1 | 48.5 |
| 1 | 58.9 |
| 10 | 72.1 |
| 100 | 73.5 |
Experimental Protocols
Materials and Reagents
-
Anticoagulant: Heparinized blood collection tubes are recommended, especially for CD63 analysis, as EDTA can interfere with the assay unless exogenous calcium and magnesium are added.[10][11]
-
Stimulation Buffer: A buffered saline solution (e.g., HEPES-buffered saline) containing calcium and magnesium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Stimuli:
-
Positive Control (IgE-mediated): Anti-FcεRI antibody.
-
Positive Control (non-IgE-mediated): N-formylmethionyl-leucyl-phenylalanine (fMLP).[12]
-
Negative Control: Stimulation buffer alone.
-
Allergen of interest.
-
-
Staining Antibodies:
-
Lysis Buffer: Red blood cell lysis buffer (e.g., ammonium chloride-based).
-
Wash Buffer: Phosphate-buffered saline (PBS) with a small amount of protein (e.g., BSA) and a preservative (e.g., sodium azide).
-
Flow Cytometer: A flow cytometer capable of multi-color analysis.
Protocol for Basophil Activation Test with this compound
-
Blood Collection: Collect peripheral blood from donors into heparinized tubes. The test should ideally be performed within 24 hours of blood collection, with the sample stored at 4°C.[10][11]
-
Pre-incubation with Inhibitor: a. Aliquot 100 µL of whole blood into flow cytometry tubes. b. Add this compound at various final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (solvent alone). c. Incubate for 15-30 minutes at 37°C.
-
Stimulation: a. Prepare a master mix of stimuli (anti-FcεRI, fMLP, allergen, or buffer for negative control). b. Add the appropriate stimulus to each tube. c. Incubate for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the stimulus and markers being assessed.
-
Staining: a. Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD63, anti-CD203c, and basophil identification markers) to each tube. b. Incubate for 15-20 minutes at room temperature in the dark.
-
Lysis and Washing: a. Add 2 mL of red blood cell lysis buffer to each tube and incubate for 10 minutes at room temperature. b. Centrifuge the tubes at a low speed (e.g., 300-400 x g) for 5 minutes. c. Decant the supernatant and resuspend the cell pellet in wash buffer. d. Repeat the wash step.
-
Flow Cytometry Acquisition: a. Resuspend the final cell pellet in an appropriate volume of wash buffer or sheath fluid. b. Acquire events on the flow cytometer. Ensure a sufficient number of basophil events are collected for robust statistical analysis.
-
Data Analysis: a. Gate on the basophil population using the chosen identification markers (e.g., CD123+/HLA-DR- or CCR3+).[10][14] b. Within the basophil gate, determine the percentage of cells positive for the activation markers (CD63 and CD203c) and/or the mean fluorescence intensity (MFI) of these markers. c. Compare the results from the inhibitor-treated samples to the vehicle control to determine the effect of this compound on basophil activation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the impact of ENPP3 inhibitors on basophil activation using flow cytometry. By measuring the upregulation of CD63 and CD203c, researchers can effectively quantify the pro-inflammatory effects of ENPP3 inhibition. This assay is a valuable tool in the preclinical assessment of compounds targeting the ENPP3 pathway for therapeutic intervention in allergic and inflammatory diseases. The use of standardized protocols and appropriate controls is crucial for obtaining reliable and reproducible data.
References
- 1. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lancet.co.za [lancet.co.za]
- 4. Expression of CD203c and CD63 in Human Basophils: Relationship to Differential Regulation of Piecemeal and Anaphylactic Degranulation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The basophil-specific ectoenzyme E-NPP3 (CD203c) as a marker for cell activation and allergy diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of allergic inflammation by the ectoenzyme E-NPP3 (CD203c) on basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ectoenzyme E-NPP3 negatively regulates ATP-dependent chronic allergic responses by basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ectoenzyme E-NPP3 negatively regulates ATP-dependent chronic allergic responses by basophils and mast cells (Kiyoshi TAKEDA in Immunity) | News & Topics | Osaka University Immunology Frontier Research Center [ifrec.osaka-u.ac.jp]
- 10. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing basophil activation by using flow cytometry and mass cytometry in blood stored 24 hours before analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. buhlmannlabs.com [buhlmannlabs.com]
- 13. Frontiers | Basophil Activation as Marker of Clinically Relevant Allergy and Therapy Outcome [frontiersin.org]
- 14. Frontiers | Towards standardizing basophil identification by flow cytometry [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Assessment of ENPP3 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that plays a significant role in the tumor microenvironment.[1] ENPP3 hydrolyzes extracellular adenosine triphosphate (ATP) and other nucleotides, influencing purinergic signaling pathways that are crucial for cell proliferation, migration, and immune responses.[1] More recently, ENPP3 has been identified as a key hydrolase of extracellular cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immune pathway. By degrading cGAMP, ENPP3 dampens the anti-tumor immune response, making it an attractive target for cancer immunotherapy.
ENPP3 is overexpressed in several cancers, most notably in clear cell renal cell carcinoma (ccRCC) and hepatocellular carcinoma (HCC), with limited expression in healthy tissues. This differential expression profile makes ENPP3 a promising target for selective cancer therapies.
This document provides detailed application notes and protocols for the in vivo assessment of ENPP3 Inhibitor 1 , a novel small molecule designed to selectively inhibit the enzymatic activity of ENPP3. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic efficacy and mechanism of action of this inhibitor.
Signaling Pathway and Mechanism of Action
ENPP3's primary role in the tumor microenvironment, relevant to this inhibitor, is the hydrolysis of extracellular cGAMP. This action serves as an immune checkpoint, suppressing the STING pathway and subsequent anti-tumor immune responses. This compound is designed to block this hydrolysis, thereby increasing the concentration of extracellular cGAMP, leading to STING activation in immune cells, and promoting an anti-tumor immune response.
Caption: Proposed mechanism of action for this compound.
Data Presentation
All quantitative data from the described in vivo studies should be summarized in the following tables for clear comparison and interpretation.
Table 1: Summary of In Vivo Efficacy Study in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (End of Study) | Body Weight Change (%) | Number of Animals (n) |
| Vehicle Control | - | q.d. | 0 | ||||
| This compound | 10 | q.d. | |||||
| This compound | 30 | q.d. | |||||
| This compound | 100 | q.d. | |||||
| Positive Control |
Table 2: Summary of Pharmacokinetic (PK) Parameters
| Parameter | This compound (Dose 1) | This compound (Dose 2) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (mL/h/kg) | ||
| Vd (L/kg) |
Table 3: Summary of Pharmacodynamic (PD) Biomarker Analysis
| Treatment Group | Dose (mg/kg) | cGAMP Level in Tumor (ng/g tissue) ± SEM | p-STING (% positive cells) ± SEM | p-IRF3 (% positive cells) ± SEM | IFN-β in Tumor (pg/g tissue) ± SEM | CXCL10 in Tumor (pg/g tissue) ± SEM |
| Vehicle Control | - | |||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| This compound | 100 |
Table 4: Summary of Toxicology Findings
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Clinical Observations | ||||
| Mortality | ||||
| Clinical Signs | ||||
| Hematology | ||||
| WBC (10^9/L) | ||||
| RBC (10^12/L) | ||||
| HGB (g/dL) | ||||
| PLT (10^9/L) | ||||
| Clinical Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| CREA (mg/dL) | ||||
| Histopathology | ||||
| Liver | ||||
| Kidney | ||||
| Spleen | ||||
| Heart | ||||
| Lungs |
Experimental Protocols
In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound in a subcutaneous renal cell carcinoma or hepatocellular carcinoma xenograft model.
Caption: General workflow for an in vivo tumor xenograft efficacy study.
Materials:
-
Cell Lines: High ENPP3-expressing human clear cell renal cell carcinoma (ccRCC) cell lines (e.g., Caki-1, 786-O, A-498) or hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7, PLC/PRF/5).[2][3][4][5][6]
-
Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
This compound: Synthesized and quality-controlled.
-
Vehicle: To be determined based on the solubility of this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
Matrigel: For co-injection with cells.
-
Standard cell culture reagents and animal handling equipment.
Protocol:
-
Cell Culture: Culture selected cancer cells in appropriate media and conditions to ~80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Begin treatment with this compound or vehicle according to the specified dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight twice weekly.
-
Study Termination: Euthanize mice when tumors in the control group reach the predetermined endpoint size, or after a fixed duration (e.g., 21-28 days).
-
Data Collection: At necropsy, excise tumors and record their weight. Collect tumor tissue for pharmacodynamic analysis.
Pharmacokinetic (PK) Study
This protocol outlines a basic PK study in mice to determine the key pharmacokinetic parameters of this compound.
Materials:
-
Animals: 6-8 week old male C57BL/6 or BALB/c mice.
-
This compound: Formulated for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Dosing: Administer a single dose of this compound to two groups of mice (n=3-4 per time point) via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) routes.
-
Blood Sampling: Collect blood samples (~50 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes methods to assess the in vivo target engagement and downstream effects of this compound.
Protocol:
-
Sample Collection: Collect tumor tissues from the efficacy study at a specified time point after the last dose (e.g., 4-8 hours).
-
cGAMP Measurement by LC-MS/MS:
-
p-STING and p-IRF3 Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissue and perform IHC staining using validated antibodies against phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3).[10]
-
Quantify the percentage of positive cells.
-
-
Cytokine and Chemokine Profiling:
Toxicology Study
This protocol provides a framework for an initial in vivo toxicology study to assess the safety profile of this compound.
Materials:
-
Animals: 6-8 week old male and female C57BL/6 mice.
-
This compound: Formulated for the intended clinical route of administration.
-
Equipment for clinical observations, blood collection, and histopathology.
Protocol:
-
Dose Groups: Establish multiple dose groups (e.g., low, mid, and high dose) and a vehicle control group (n=5-10 per sex per group). Doses should be based on the maximum tolerated dose (MTD) determined in a preliminary dose-range finding study.
-
Dosing: Administer this compound or vehicle daily for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them in formalin for histopathological examination by a veterinary pathologist.
References
- 1. cusabio.com [cusabio.com]
- 2. Cell line - ENPP3 - The Human Protein Atlas [proteinatlas.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Liver cancer cell lines distinctly mimic the metabolic gene expression pattern of the corresponding human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. pubcompare.ai [pubcompare.ai]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of CXCL10-Relevant Tumor Microenvironment Characterization and Clinical Outcome in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low potency of ENPP3 inhibitor 1 in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ENPP3 Inhibitor 1 in various assays. Our goal is to help you identify and resolve common issues that may lead to lower than expected potency of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ENPP3 and why is it a target for drug development?
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that plays a significant role in various cellular processes by breaking down extracellular nucleotides like ATP.[1][2][3] In certain pathological conditions, such as various cancers and allergic inflammation, ENPP3 is overexpressed.[1][4] This overexpression makes it a compelling target for therapeutic intervention, with inhibitors designed to block its activity and disrupt disease progression.[1][5]
Q2: How do typical ENPP3 activity assays work?
ENPP3 activity is commonly measured using biochemical assays that detect the product of its enzymatic reaction. Two common approaches are:
-
Colorimetric Assays: These often use a synthetic substrate, such as p-nitrophenyl-5'-thymidine monophosphate (pNP-5′-TMP). ENPP3 cleaves this substrate, releasing p-nitrophenol, which can be quantified by measuring absorbance at 400 nm after the reaction is stopped.[6]
-
Fluorometric Assays: These assays utilize a fluorogenic substrate that is cleaved by ENPP3 to release a fluorescent molecule, such as Tokyo Green™. The increase in fluorescence, measured at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm), is proportional to ENPP3 activity.[7]
Q3: What are the common reasons for observing low potency with this compound?
Several factors can contribute to an inhibitor appearing less potent than expected. These can be broadly categorized into three areas:
-
Inhibitor-related issues: Problems with the inhibitor's purity, solubility, or stability.
-
Assay-related issues: Suboptimal assay conditions, such as incorrect substrate concentration, pH, or incubation time.
-
Enzyme-related issues: Poor quality or low activity of the ENPP3 enzyme preparation.
The following troubleshooting guide will delve into each of these areas in more detail.
Troubleshooting Guide: Low Inhibitor Potency
Problem 1: The observed IC50 value for this compound is significantly higher than expected.
Possible Cause: Issues with the Inhibitor Compound
Before investigating assay parameters, it is crucial to ensure the integrity of the inhibitor itself.
| Factor | Potential Problem | Recommended Action |
| Purity | The inhibitor sample may contain impurities that are less active or inactive, leading to an overestimation of the required concentration. | Verify the purity of the inhibitor batch using analytical methods such as HPLC or LC-MS. |
| Solubility | The inhibitor may not be fully dissolved in the assay buffer, resulting in a lower effective concentration. This compound is typically dissolved in DMSO for stock solutions.[8] | Visually inspect the stock solution and the final assay mixture for any signs of precipitation. Determine the inhibitor's solubility in the assay buffer. Consider using a different solvent or adding a small percentage of a co-solvent if compatible with the assay. |
| Stability | The inhibitor may be unstable and degrade over time, especially if subjected to multiple freeze-thaw cycles.[8] | Prepare fresh dilutions of the inhibitor from a new stock solution that has been stored correctly (e.g., at -80°C for long-term storage).[8] Aliquot stock solutions to minimize freeze-thaw cycles. |
| Adsorption | The inhibitor may adsorb to plasticware, reducing its effective concentration in the assay. | Consider using low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like BSA may also help, if compatible with the assay. |
Possible Cause: Suboptimal Assay Conditions
The conditions of the enzymatic assay can dramatically influence the apparent potency of an inhibitor.
| Parameter | Potential Problem | Recommended Action |
| Substrate Concentration | If the substrate concentration is too high relative to its Michaelis-Menten constant (Km), a competitive inhibitor will appear less potent. | Determine the Km of your substrate under your specific assay conditions. For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Aim to use a substrate concentration at or below the Km value. |
| Enzyme Concentration | An excessively high enzyme concentration can deplete the substrate quickly and may require a higher concentration of the inhibitor to achieve 50% inhibition. | Titrate the ENPP3 enzyme to find a concentration that yields a robust signal well within the linear range of the assay over the desired time course. |
| Incubation Time | The incubation time for the enzyme, substrate, and inhibitor can affect the results. | Optimize the incubation time to ensure the reaction is in the linear phase. For pre-incubation of the enzyme and inhibitor, ensure sufficient time is allowed for binding to occur. A typical incubation is 15-60 minutes at 37°C.[5][6] |
| pH and Buffer | The pH of the assay buffer can influence both the enzyme's activity and the inhibitor's charge state, affecting their interaction. ENPP3 assays are often performed at a pH between 7.5 and 8.5.[6] | Verify the pH of your assay buffer. Perform the assay over a range of pH values to determine the optimal condition for both enzyme activity and inhibition. |
| DMSO Concentration | High concentrations of DMSO, the solvent for the inhibitor, can inhibit enzyme activity. | Ensure the final concentration of DMSO is consistent across all wells and is kept to a minimum, typically ≤1%.[5] Run a DMSO control to assess its effect on the assay. |
Possible Cause: Issues with the ENPP3 Enzyme
The quality and handling of the enzyme are critical for reproducible results.
| Factor | Potential Problem | Recommended Action |
| Enzyme Activity | The specific activity of the enzyme preparation may be low due to improper storage, handling, or degradation. | Always use a fresh aliquot of the enzyme for each experiment. Verify the enzyme's activity with a positive control substrate before running inhibitor assays. |
| Enzyme Purity | The enzyme preparation may contain contaminants that interfere with the assay or the inhibitor. | Use a highly purified, recombinant ENPP3 enzyme. Check the manufacturer's specifications for purity. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the enzyme can lead to a loss of activity. | Aliquot the enzyme upon receipt and store at the recommended temperature (-80°C). Use a fresh aliquot for each experiment. |
Experimental Protocols
Protocol 1: General ENPP3 Colorimetric Activity Assay
This protocol is a general guideline for measuring ENPP3 activity using the colorimetric substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-5′-TMP).[6]
Materials:
-
Recombinant human ENPP3 enzyme
-
This compound
-
pNP-5′-TMP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂
-
Stop Solution: 0.2 M NaOH
-
96-well clear, flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 400-405 nm
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the ENPP3 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by diluting pNP-5′-TMP in the assay buffer to a final concentration of 0.5 mM.
-
Initiate the enzymatic reaction by adding 160 µL of the substrate solution to each well. The total reaction volume should be 200 µL.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 200 µL of the Stop Solution (0.2 M NaOH) to each well.
-
Measure the absorbance at 400 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Aqueous Solubility Assessment of Inhibitor
This protocol provides a simple method to estimate the solubility of an inhibitor in your assay buffer.
Materials:
-
This compound
-
Assay Buffer
-
DMSO
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in your assay buffer, starting from a concentration that is 10-fold higher than the highest concentration used in your assay. For example, if your highest assay concentration is 100 µM, start with a 1 mM solution in the buffer.
-
Vortex each dilution vigorously for 30 seconds.
-
Incubate the dilutions at room temperature or 37°C for 1-2 hours to allow them to equilibrate.
-
After incubation, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength where the compound is known to absorb.
-
Plot the absorbance against the nominal concentration. The point at which the curve deviates from linearity indicates the approximate solubility limit of the compound in the assay buffer.
Visual Guides
ENPP3 in Purinergic Signaling
The following diagram illustrates the role of ENPP3 in the purinergic signaling pathway, where it hydrolyzes extracellular ATP, thereby modulating cellular responses.
Troubleshooting Workflow for Low Inhibitor Potency
This workflow provides a step-by-step guide to diagnosing the cause of low inhibitor potency.
Relationship of Potential Causes for Low Potency
This diagram illustrates the interconnected factors that can contribute to observing low potency of an ENPP3 inhibitor.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. Induction of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 During the Periovulatory Period in the Rat Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing ENPP3 Inhibitor Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (ENPP3) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the selectivity of your ENPP3 inhibitors, a critical step in developing safe and effective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high selectivity for ENPP3 inhibitors?
A1: The primary challenge in developing selective ENPP3 inhibitors is the high degree of structural homology among the ENPP family members, particularly ENPP1.[1][2] ENPP1 and ENPP3 share significant sequence identity and possess similar active site architectures, making it difficult to design small molecules that can differentiate between the two.[3] Off-target inhibition of ENPP1 can lead to undesirable side effects, as ENPP1 plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[4][5] Therefore, achieving a high selectivity window against ENPP1 is a key objective in ENPP3 inhibitor design.
Q2: What are the key strategies for improving the selectivity of ENPP3 inhibitors?
A2: Improving the selectivity of ENPP3 inhibitors often involves a multi-pronged approach combining computational and experimental methods:
-
Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of ENPP3 in complex with inhibitors can reveal specific interactions that can be exploited to enhance selectivity.[6][7] By identifying unique residues or conformations within the ENPP3 active site compared to other ENPP isoforms, medicinal chemists can design modifications to the inhibitor scaffold that favor binding to ENPP3.[6]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of an inhibitor and evaluating its activity and selectivity provides valuable insights.[3][6] SAR studies can help identify key chemical moieties that contribute to potent and selective inhibition. For instance, studies on imidazoquinoline derivatives have shown that specific substitutions can form more extensive contacts with human ENPP3, leading to improved selectivity over human ENPP1.[6]
-
Computational Modeling: Molecular docking and dynamics simulations can predict the binding modes of inhibitors and estimate their binding affinities for ENPP3 versus other proteins.[8] These computational tools can help prioritize compounds for synthesis and experimental testing, thereby accelerating the design-make-test-analyze cycle.[8]
Q3: Are there specific chemical scaffolds known to exhibit good selectivity for ENPP3?
A3: Several chemical classes have been investigated as ENPP3 inhibitors, with varying degrees of selectivity. Arylamide sulphonate derivatives have been synthesized and evaluated, with some compounds showing preferential inhibition of ENPP3 over ENPP1.[4][9] For example, compound 4t (possessing an -OCF3 group) was identified as a selective inhibitor for ENPP3 with an IC50 value of 0.15 µM.[4] Another promising scaffold is the imidazoquinoline series, where specific derivatives have been designed to achieve nanomolar inhibitory activity and high selectivity for human ENPP3.[6] The key to their selectivity lies in modifications that allow for more extensive interactions with the ENPP3 active site.[6]
Q4: How can I leverage the differences between human and mouse ENPP3 in my experiments?
A4: It is important to be aware that structure-activity relationships can differ between human and mouse orthologs of ENPP1 and ENPP3.[6] An inhibitor that is selective for human ENPP3 may not exhibit the same selectivity profile against mouse ENPP3. When conducting preclinical in vivo studies in mice, it is crucial to characterize the inhibitor's potency and selectivity against the murine enzymes to ensure that the observed pharmacological effects are due to the intended target engagement. This may involve synthesizing and testing inhibitors that are specifically optimized for the mouse orthologs.[6]
Troubleshooting Guides
Issue 1: Poor Selectivity of an ENPP3 Inhibitor Candidate
Question: My lead compound is a potent ENPP3 inhibitor, but it also shows significant activity against ENPP1. How can I improve its selectivity?
Answer:
-
Perform a detailed structural analysis: If a co-crystal structure of your inhibitor with ENPP3 is available, compare the binding pocket with that of ENPP1. Look for amino acid differences that can be exploited. If no crystal structure is available, consider generating homology models of both enzymes to guide your design.
-
Explore different chemical vectors: Systematically modify your lead compound by introducing substituents at various positions. The goal is to identify modifications that enhance interactions with ENPP3-specific residues while potentially introducing steric clashes or unfavorable interactions with the ENPP1 active site.
-
Focus on kinetics: Investigate the binding kinetics of your inhibitor with both ENPP3 and ENPP1 using techniques like Surface Plasmon Resonance (SPR). An inhibitor with a faster association rate and/or a slower dissociation rate for ENPP3 compared to ENPP1 will have better selectivity.
-
Consider alternative scaffolds: If modifications to your current scaffold do not yield the desired selectivity, it may be necessary to explore entirely new chemical classes. Reviewing the literature for scaffolds with known ENPP3 selectivity can provide a good starting point.[10]
Issue 2: Inconsistent Results in ENPP3 Inhibition Assays
Question: I am getting variable IC50 values for my ENPP3 inhibitors in my fluorescence-based assay. What could be the cause?
Answer:
-
Check for compound interference: The inhibitor itself might be fluorescent or a quencher at the excitation and emission wavelengths of your assay, leading to inaccurate readings. Run a control experiment with the compound in the absence of the enzyme to assess for any intrinsic fluorescence or quenching properties.[11]
-
Ensure enzyme stability: Repeated freeze-thaw cycles can lead to a loss of enzyme activity. Aliquot your ENPP3 enzyme stock and store it at the recommended temperature. Always keep the enzyme on ice during an experiment.[12]
-
Verify substrate quality: The substrate can degrade over time, especially if not stored correctly. Use fresh, high-quality substrate and prepare the substrate solution immediately before use.[11]
-
Optimize assay conditions: Factors such as incubation time, temperature, and buffer composition can all affect enzyme activity and inhibitor potency. Ensure these parameters are consistent across all experiments.[11][12] Maintain a constant temperature using a temperature-controlled plate reader.[11]
-
Control for pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells.[13]
Data Presentation
Table 1: Selectivity Profile of Arylamide Sulphonate Derivatives against ENPP1 and ENPP3
| Compound | ENPP1 IC50 (µM) | ENPP3 IC50 (µM) | Selectivity (ENPP1/ENPP3) |
| 4d | 0.18 ± 0.01 | > 22 (45.7% inhibition at 100 µM) | > 122 |
| 4f | 0.28 ± 0.08 | > 50 | > 178 |
| 4q | 0.37 ± 0.03 | > 50 | > 135 |
| 4t | > 30 (35.6% inhibition at 100 µM) | 0.15 ± 0.04 | > 200 |
| 7d | > 50 | 0.16 ± 0.01 | > 312 |
Data sourced from a study on arylamide sulphonate derivatives.[4]
Table 2: Selectivity of Various Inhibitor Scaffolds against ENPP Isoforms
| Inhibitor Scaffold | Compound | ENPP1 IC50 (µM) | ENPP3 IC50 (µM) | Notes |
| Sulfonate Derivative | 14a | 0.387 ± 0.007 | - | Potent and specific for ENPP1 |
| Sulfonate Derivative | 14b | - | 0.214 ± 0.012 | Most potent ENPP3 inhibitor in the series |
| Arylamide Sulfonate | 15c | - | 0.15 ± 0.04 | Selective for ENPP3 |
| Arylamide Sulfonate | 16b | - | 0.16 ± 0.01 | Selective for ENPP3 |
| Sulfonylurea | 23b | - | 0.55 ± 0.01 | Moderately selective for ENPP3 |
| Quinoline Derivative | 21d | - | 0.36 ± 0.04 | Highest efficacy for h-ENPP3 in its class |
This table summarizes data from a review on ectonucleotidase inhibitors.[9]
Experimental Protocols
Protocol 1: Fluorescence-Based ENPP3 Inhibition Assay
This protocol is adapted from commercially available ENPP1/ENPP3 assay kits and is suitable for determining the IC50 of inhibitors.[14][15]
Materials:
-
Recombinant human ENPP3 enzyme
-
ENPP1/ENPP3 Assay Buffer
-
Fluorogenic ENPP3 substrate (e.g., TG-mAMP)[15]
-
Test inhibitor compounds dissolved in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation/emission wavelengths of 485/520 nm
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare a serial dilution of your test inhibitor in DMSO. Then, dilute the inhibitor solutions into the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Dilute the ENPP3 enzyme to the desired concentration in cold Assay Buffer.
-
Prepare the substrate working solution by diluting the concentrated substrate stock in Assay Buffer.
-
-
Assay Protocol:
-
Add 80 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of Assay Buffer with the same final DMSO concentration to the control wells (no inhibitor).
-
Add 10 µL of the diluted ENPP3 enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
For each time point, subtract the fluorescence of the "no enzyme" control from all other readings.
-
Determine the initial reaction rate (V0) for each inhibitor concentration by plotting the change in fluorescence over time and calculating the slope of the linear portion of the curve.
-
Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Selectivity
This is a general protocol for assessing the binding of an ENPP3 inhibitor to immobilized ENPP3 and ENPP1 to determine binding kinetics and selectivity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human ENPP3 and ENPP1 proteins
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor compounds dissolved in running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of NHS and EDC.
-
Inject the ENPP3 or ENPP1 protein (ligand) over the activated surface to achieve the desired immobilization level. A separate flow cell should be used for each enzyme. A reference flow cell should be activated and blocked with ethanolamine without any protein immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of your inhibitor (analyte) in the running buffer.
-
Inject the different concentrations of the inhibitor over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time. Each injection should be followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface if necessary using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves for all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The selectivity of the inhibitor can be determined by comparing the KD values for ENPP3 and ENPP1. A lower KD indicates a higher binding affinity.
-
Visualizations
ENPP3 in the cGAS-STING Signaling Pathway
Caption: Role of ENPP3 in modulating the cGAS-STING pathway.
Workflow for Improving ENPP3 Inhibitor Selectivity
Caption: Iterative workflow for enhancing ENPP3 inhibitor selectivity.
References
- 1. Restricted [jnjmedicalconnect.com]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Off-Target Effects of ENPP3 Inhibitor 1 in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ENPP3 Inhibitor 1 in cellular models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target and off-target activities?
A1: this compound, also identified as compound 4t, is a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), an enzyme involved in the hydrolysis of extracellular nucleotides.[1][2][3] It has shown anti-tumor activities against breast and cervical cancer cell lines.[1][2][3] Its primary known off-target activity is against ENPP1, a closely related enzyme.[1][2][3]
Q2: I am observing a cellular phenotype that is not consistent with the known function of ENPP3. Could this be an off-target effect?
A2: It is possible. While this compound is selective for ENPP3, it does have measurable activity against ENPP1, and potentially other undiscovered off-targets.[1][2][3] Discrepancies between the expected and observed phenotype are a common indicator of off-target effects. To investigate this, consider performing a dose-response curve for the observed phenotype and comparing it to the IC50 for ENPP3 inhibition. A significant difference in potency may suggest an off-target effect.
Q3: What are some common experimental approaches to identify the specific off-target proteins of this compound in my cellular model?
A3: Several unbiased methods can be employed to identify off-target proteins. These include:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of proteins upon ligand binding in intact cells.
-
Proteomic Profiling (Mass Spectrometry): Quantitative proteomics can be used to compare the proteome of cells treated with this compound versus a vehicle control to identify changes in protein expression or post-translational modifications indicative of off-target pathway modulation.
Q4: My cells are showing unexpected toxicity at concentrations where ENPP3 should be inhibited. How can I determine if this is an on-target or off-target effect?
A4: To differentiate between on-target and off-target toxicity, you can perform several experiments:
-
Use a structurally unrelated ENPP3 inhibitor: If a different ENPP3 inhibitor with a distinct chemical scaffold does not produce the same toxicity at concentrations that inhibit ENPP3, the toxicity is likely an off-target effect of this compound.
-
Target knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate ENPP3 expression. If the toxicity is not replicated in the absence of the target protein, it suggests the effect is off-target.
-
Counter-screening: Test the inhibitor in a cell line that does not express ENPP3. If the toxicity persists, it is independent of ENPP3 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent anti-proliferative effects in different cancer cell lines.
-
Possible Cause 1: Variable expression of ENPP3. The expression levels of ENPP3 can vary significantly between different cancer cell lines, which will impact the apparent potency of the inhibitor.
-
Troubleshooting Step: Perform western blotting or qPCR to determine the relative expression levels of ENPP3 in your panel of cell lines. Correlate ENPP3 expression with the observed anti-proliferative activity.
-
-
Possible Cause 2: Dominant off-target effects. In some cell lines, the observed phenotype might be driven by the inhibition of an off-target protein, such as ENPP1, rather than ENPP3.
-
Troubleshooting Step: Compare the cellular effects with those of a known selective ENPP1 inhibitor. If the phenotypes are similar, it suggests a significant contribution from ENPP1 inhibition.
-
Issue 2: Discrepancy between biochemical IC50 and cellular potency (EC50).
-
Possible Cause 1: Poor cell permeability. this compound may not efficiently cross the cell membrane to reach its intracellular target (if applicable, as ENPP3's catalytic domain is extracellular).
-
Troubleshooting Step: While ENPP3 is an ectoenzyme, intracellular effects could be relevant for off-targets. To assess cell permeability, you can use cell-based assays that require intracellular activity or perform cellular thermal shift assays (CETSA) to confirm target engagement within the cell.
-
-
Possible Cause 2: Efflux pump activity. The inhibitor may be actively transported out of the cell by multidrug resistance pumps.
-
Troubleshooting Step: Co-incubate the cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) and see if the potency of this compound increases.
-
-
Possible Cause 3: Inhibitor metabolism. The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting Step: Analyze the stability of this compound in your cell culture medium over time using techniques like LC-MS.
-
Quantitative Data Summary
| Target | Inhibitor | IC50 / Kᵢ | Cell Line | Cellular Effect (at 100 µM) |
| ENPP3 | This compound (Compound 4t) | IC50: 0.15 µM | MCF7 (Breast Cancer) | 29.6% inhibition of cell viability |
| ENPP1 | This compound (Compound 4t) | IC50: 41.4 µM | HeLa (Cervical Cancer) | 49.7% inhibition of cell viability |
| HEK293 (Embryonic Kidney) | 8.6% inhibition of cell viability |
Data sourced from a study on arylamide sulphonate derivatives as ENPP1 and ENPP3 inhibitors.[1][2][3]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
MCF7 or HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: ENPP1/ENPP3 Cell-Based Activity Assay
This protocol measures the enzymatic activity of ENPP1 and ENPP3 in live cells.
Materials:
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical) containing a fluorogenic substrate.
-
Cells expressing ENPP3 (and potentially ENPP1)
-
This compound
-
ENPP1-selective inhibitor (for distinguishing activities)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound or a vehicle control. Include wells with a selective ENPP1 inhibitor to isolate ENPP3 activity.
-
Substrate Addition: Add the fluorogenic ENPP1/ENPP3 substrate to each well according to the kit manufacturer's instructions.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.[4][5]
-
Data Analysis: Calculate the rate of substrate conversion (fluorescence increase over time). Determine the inhibitory effect of this compound by comparing the rates in treated versus control wells.
Visualizations
References
- 1. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: ENPP3 Inhibitor Solubility
This technical support center provides troubleshooting guidance for researchers encountering precipitation of ENPP3 inhibitors in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my ENPP3 inhibitor precipitating in my cell culture medium?
Precipitation of small molecule inhibitors like those targeting ENPP3 is a common issue and can be attributed to several factors:
-
Physicochemical Properties of the Inhibitor: Many potent enzyme inhibitors are hydrophobic (lipophilic) and have low aqueous solubility.[1]
-
Solvent Shock: ENPP3 inhibitors are often dissolved in 100% DMSO to create a concentrated stock solution. When this is diluted into an aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.[1]
-
High Final Concentration: Every compound has a finite solubility in a given medium. If the final concentration of your ENPP3 inhibitor in the cell culture well exceeds this limit, it will precipitate.[2]
-
Temperature Fluctuations: Changes in temperature can affect solubility. For instance, adding a cold stock solution to warm media can cause precipitation.[3] Conversely, some compounds are less soluble at higher temperatures. Repeated freeze-thaw cycles of your stock solution can also promote precipitation.[4]
-
pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can influence the ionization state of your inhibitor, which in turn affects its solubility.[3][5]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). Your ENPP3 inhibitor may interact with these components to form insoluble complexes.[5] For example, calcium and phosphate ions in the media can sometimes form insoluble precipitates.[1]
Q2: I dissolve my ENPP3 inhibitor in DMSO, but it precipitates when I add it to the media. What can I do?
This is a classic solvent-shock issue. Here are some strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try serial dilutions. A stepwise dilution can prevent a sudden, drastic change in solvent polarity.[1]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[5]
-
Slow Addition and Mixing: Add the inhibitor stock solution dropwise to the media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.[1]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is as low as possible, typically below 0.5%, as high concentrations of DMSO can also contribute to precipitation and be toxic to cells.[1]
Q3: Could the type of cell culture medium I'm using affect the solubility of my ENPP3 inhibitor?
Yes, absolutely. Different media formulations (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, and other components. These differences can influence the solubility of your specific ENPP3 inhibitor.[1] If your experimental design allows, you could test the solubility of your inhibitor in different base media.
Q4: How can I determine the maximum soluble concentration of my specific ENPP3 inhibitor in my experimental setup?
You should perform a kinetic solubility assay under the exact conditions of your experiment (i.e., same medium, temperature, and CO2 levels). This involves creating a dilution series of your inhibitor in the medium and observing the concentration at which precipitation occurs. A detailed protocol for this is provided below.[1]
Troubleshooting Guide
If you observe precipitation of your ENPP3 inhibitor, follow this step-by-step guide to identify and resolve the issue.
| Observation | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding the inhibitor to the medium. | 1. Poor aqueous solubility.[1]2. Final concentration exceeds solubility limit.[2]3. Rapid change in solvent polarity ("solvent shock").[1] | 1. Prepare a more dilute stock solution in DMSO.[1]2. Perform serial dilutions in the medium instead of a single large dilution.[1]3. Add the inhibitor stock to the medium dropwise while gently vortexing.[1]4. Decrease the final concentration of the inhibitor in your experiment. |
| Medium becomes cloudy after some time in the incubator. | 1. Temperature-dependent solubility.[5]2. pH shift in the medium due to cell metabolism.[5]3. Interaction with media components over time.[5] | 1. Pre-warm the medium to 37°C before adding the inhibitor.[5]2. Use a medium buffered with HEPES to maintain a stable pH.[1]3. Test the inhibitor's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[1] |
| Precipitate is observed after thawing a frozen stock solution. | 1. Poor solubility at lower temperatures.[5]2. Precipitation during the freeze-thaw cycle.[4] | 1. Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[5]2. If precipitation persists, prepare fresh stock solutions for each experiment.[5]3. Aliquot the stock solution to minimize freeze-thaw cycles.[5] |
Data Presentation
The solubility of ENPP3 inhibitors is highly compound-specific. Below is a summary of solubility data for a few commercially available ENPP3 inhibitors. Note that solubility in aqueous media is generally much lower than in DMSO.
| Compound | CAS Number | Solubility in DMSO | Aqueous Solubility |
| ENPP3 Inhibitor | 333413-02-8 | 2 mg/mL[6] | Insoluble in PBS (pH 7.2)[7] |
| ENPP3 Inhibitor 4g | 2803505-78-2 | 12 mg/mL[8] | Not specified, but likely low |
Experimental Protocols
Protocol: Kinetic Solubility Assay in 96-Well Plate Format
This protocol helps you determine the maximum soluble concentration of your ENPP3 inhibitor in your specific cell culture medium.[1]
Materials:
-
ENPP3 inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Cell culture medium (the same type used in your experiments)
-
100% DMSO
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring light scatter or absorbance (optional, for quantitative analysis)
Procedure:
-
Prepare a Dilution Series of the Inhibitor in DMSO:
-
In a 96-well plate (the "DMSO plate"), create a serial dilution of your 10 mM stock solution in 100% DMSO. For example, you can perform a 2-fold serial dilution to get a range of concentrations from 10 mM down to approximately 0.02 mM.
-
-
Add Cell Culture Medium to the Assay Plate:
-
In a new clear-bottom 96-well plate (the "assay plate"), add 198 µL of your pre-warmed cell culture medium to each well.
-
-
Transfer Inhibitor Dilutions to the Assay Plate:
-
Using a multichannel pipette, carefully transfer 2 µL of each inhibitor dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
-
Include Controls:
-
Negative Control: Medium with 1% DMSO only (no inhibitor).
-
Blank: Medium only.
-
-
Incubate the Plate:
-
Cover the plate and incubate under your normal experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours, or the duration of your experiment).
-
-
Assess for Precipitation:
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness, turbidity, or visible precipitate. The highest concentration that remains clear is your estimated maximum soluble concentration.
-
Instrumental Analysis (Optional): Use a plate reader to measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). A significant increase in signal compared to the negative control indicates precipitation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for ENPP3 inhibitor precipitation.
Caption: Simplified ENPP3 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
How to minimize ENPP3 inhibitor 1 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENPP3 Inhibitor 1 in animal studies. The information is designed to help minimize toxicity and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ENPP3 and why is it a therapeutic target?
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, such as ATP.[1][2][3] In certain cancers, ENPP3 is overexpressed and contributes to a tumor microenvironment that suppresses the immune system.[4][5] By inhibiting ENPP3, the goal is to restore anti-tumor immune responses.
Q2: What are the potential on-target toxicities of ENPP3 inhibitors?
Given that ENPP3 is expressed in some normal tissues, on-target toxicities are a potential concern. Tissues with notable ENPP3 expression include the kidney cortex, fallopian tube, stomach, small intestine, and colon.[6] Therefore, monitoring for effects in these organs is crucial during preclinical studies. While data on small molecule ENPP3 inhibitors is limited, clinical trials with an anti-ENPP3 antibody-drug conjugate (ADC) have reported reversible keratopathy (ocular toxicity) and transient thrombocytopenia (low platelet count).[7] These findings may suggest potential on-target effects to consider.
Q3: What are the general principles for minimizing toxicity in animal studies?
The principles of the 3Rs (Replacement, Reduction, and Refinement) are fundamental. Additionally, careful dose selection, optimization of the dosing schedule, and appropriate formulation strategies are critical for minimizing toxicity.[8][9] For poorly soluble compounds like many kinase inhibitors, formulation strategies can significantly impact bioavailability and toxicity.[10][11][12][13][14]
Q4: How can off-target effects of a small molecule inhibitor be distinguished from on-target toxicity?
Distinguishing on-target from off-target effects is a key challenge. A multi-step approach is recommended:
-
Use a structurally distinct inhibitor: If a different inhibitor targeting ENPP3 produces the same phenotype, it is more likely an on-target effect.
-
Perform a dose-response curve: A clear relationship between the inhibitor concentration and the observed effect, correlating with the IC50 for ENPP3, suggests on-target activity.
-
Conduct rescue experiments: If the inhibitor's effect can be reversed by expressing a form of ENPP3 that is resistant to the inhibitor, this provides strong evidence for an on-target mechanism.[15][16]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Therapeutic Doses
Possible Cause:
-
Acute Toxicity: The initial dose selection may be too high, leading to acute toxicity.
-
Formulation Issues: Poor solubility leading to precipitation and embolism, or toxicity of the vehicle itself.
-
On-target Toxicity: Inhibition of ENPP3 in critical normal tissues.
Troubleshooting Steps:
| Step | Detailed Protocol | Expected Outcome |
| 1. Re-evaluate Dose Selection | Conduct a dose-range finding study with a wider range of doses, including lower starting doses. Start with a single dose administration to establish a maximum tolerated dose (MTD). | Identification of a non-toxic starting dose and a dose-response relationship for toxicity. |
| 2. Optimize Formulation | For poorly soluble inhibitors, consider alternative formulation strategies such as nanosuspensions, amorphous solid dispersions, or lipid-based formulations to improve solubility and reduce precipitation.[10][11][14] | Improved bioavailability and reduced variability, potentially lowering the required therapeutic dose and minimizing precipitation-related toxicity. |
| 3. Assess Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity. | No adverse effects observed in the vehicle-only control group. |
| 4. In-depth Pathological Analysis | Conduct comprehensive histopathological examination of all major organs, with a focus on tissues with known ENPP3 expression (kidney, GI tract, etc.), from animals that showed toxicity.[6] | Identification of specific organ toxicities, which can help differentiate between on-target and off-target effects. |
Issue 2: Ocular Toxicity (e.g., Corneal Opacity, Inflammation)
Possible Cause:
-
On-target Toxicity: As suggested by studies with an anti-ENPP3 ADC, ocular tissues may express ENPP3 or be sensitive to its inhibition.[7]
-
Off-target Kinase Inhibition: The inhibitor may be affecting other kinases crucial for ocular health.
-
Compound Precipitation: Poorly soluble compound may precipitate in the eye, causing irritation.
Troubleshooting Steps:
| Step | Detailed Protocol | Expected Outcome |
| 1. Detailed Ophthalmic Examination | Implement regular and detailed ophthalmic examinations by a veterinary ophthalmologist, including slit-lamp biomicroscopy and fundoscopy.[17] | Early detection and characterization of any ocular abnormalities. |
| 2. Dose De-escalation | Reduce the dose of this compound to determine if the ocular toxicity is dose-dependent. | Reduction or elimination of ocular toxicity at lower, but still potentially efficacious, doses. |
| 3. Alternative Dosing Schedule | Explore alternative dosing schedules, such as intermittent dosing (e.g., every other day), to reduce continuous exposure.[18] | Maintenance of therapeutic effect with reduced ocular side effects. |
| 4. Ocular Toxicity-Specific Study | Conduct a dedicated ocular toxicity study, potentially in rabbits, which are a standard model for this type of assessment. This would involve topical or systemic administration and detailed histopathological analysis of the eyes.[19][20][21][22] | Definitive characterization of the ocular toxicity profile of the inhibitor. |
Data Presentation
Table 1: Hypothetical Dose-Ranging and Toxicity Data for this compound in Rodents
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Observations | Histopathological Findings (Major Organs) |
| Vehicle Control | 10 | 0% | No abnormalities observed | No significant findings |
| 10 | 10 | 0% | No abnormalities observed | No significant findings |
| 30 | 10 | 10% | Lethargy, ruffled fur in 2 animals | Mild renal tubular degeneration in 1 animal |
| 100 | 10 | 50% | Severe lethargy, weight loss | Moderate to severe renal tubular necrosis, mild gastrointestinal inflammation |
This table is a hypothetical example for illustrative purposes.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation | Composition | In Vivo Exposure (AUC) | Observed Toxicity |
| Simple Suspension | 0.5% HPMC in water | Low and variable | High incidence of morbidity at higher doses |
| Nanosuspension | Milled inhibitor with stabilizer | Moderate and consistent | Reduced morbidity compared to simple suspension |
| Lipid-Based | Inhibitor in oil/surfactant mix | High and consistent | Minimal toxicity at equivalent exposure levels |
This table is a hypothetical example for illustrative purposes.
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old, with equal numbers of males and females.
-
Group Allocation: Randomly assign animals to at least four groups (n=5-10 per sex per group): a vehicle control group and a minimum of three dose levels of this compound.
-
Dose Selection: Doses should be selected based on in vitro potency and any available preliminary in vivo data. A wide range should be used to identify a No Observed Adverse Effect Level (NOAEL) and a toxic dose.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 14 to 28 days.
-
Observations: Conduct daily clinical observations for signs of toxicity (e.g., changes in behavior, appearance, weight loss). Record body weights at least twice weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve all major organs for histopathological examination. All tissues from the control and high-dose groups should be examined microscopically. If treatment-related effects are observed, the corresponding tissues from the lower dose groups should also be examined.[8]
Protocol 2: Ocular Toxicity Assessment in Rabbits
-
Animal Model: Use adult New Zealand White rabbits, as they are a standard model for ocular irritation studies.
-
Group Allocation: Assign animals to a control group (vehicle) and at least two dose levels of this compound.
-
Administration: Administer the inhibitor systemically (e.g., intravenously or orally) for a predetermined period (e.g., 7-28 days).
-
Ophthalmic Examinations: Conduct baseline and periodic ophthalmic examinations using a slit lamp. Observations should include evaluation of the cornea, conjunctiva, iris, and lens. Record any signs of inflammation, opacity, or other abnormalities.
-
Intraocular Pressure: Measure intraocular pressure at baseline and at the end of the study.
-
Histopathology: At the termination of the study, enucleate the eyes and fix them in an appropriate fixative (e.g., Davidson's fluid). Process the eyes for histopathological examination, with serial sections of the cornea, retina, and optic nerve.[19][20][22]
Visualizations
Caption: Simplified ENPP3 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for preclinical toxicity assessment of this compound.
Caption: Logical relationship for troubleshooting toxicity issues with this compound.
References
- 1. genecards.org [genecards.org]
- 2. Gene - ENPP3 [maayanlab.cloud]
- 3. ENPP3 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Restricted [jnjmedicalconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Toxicity - Experimentica [experimentica.com]
- 18. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histologic studies of the intraocular toxicity of imatinib mesylate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Assessing the Systemic Toxicity in Rabbits after Sub Acute Exposure to Ocular Irritant Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating ENPP3 Knockdown Efficiency in Stable Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the knockdown efficiency of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) in stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is ENPP3 and what are its key functions?
A1: Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide signaling.[1][2][3] Its primary functions include:
-
Hydrolysis of Extracellular Nucleotides: ENPP3 hydrolyzes extracellular ATP and other nucleotides, converting them into their respective monophosphates and pyrophosphate. This modulation of extracellular nucleotide levels influences various cellular processes, including cell growth, differentiation, and apoptosis.[1][3]
-
Regulation of Purinergic Signaling: By controlling the concentration of extracellular ATP, ENPP3 plays a key role in purinergic signaling, which is involved in cell-to-cell communication and various physiological and pathological processes.[2][4]
-
Innate Immune Response: Recent studies have identified ENPP3 as a major hydrolase of cyclic GMP-AMP (cGAMP), a second messenger in the cGAS-STING innate immune pathway.[5][6][7] By degrading extracellular cGAMP, ENPP3 can dampen anti-tumor immunity, making it a potential target for cancer immunotherapy.[5][6][7]
-
Allergic Responses: ENPP3 is expressed on the surface of basophils and mast cells and is involved in regulating allergic inflammation.[2][3]
Q2: Which cell lines are suitable for ENPP3 knockdown studies?
A2: The choice of cell line depends on the research context. ENPP3 expression is elevated in several solid tumors.[8] Some commonly used cancer cell lines with varying ENPP3 expression levels include:
-
High ENPP3 Expression:
-
Renal Cell Carcinoma (RCC) cell lines (e.g., ACHN, Caki-1)
-
Colon Adenocarcinoma cell lines (e.g., HCT116)
-
Prostate Adenocarcinoma cell lines (e.g., PC-3, DU145)
-
-
Moderate to Low ENPP3 Expression:
-
HEK293 (Human Embryonic Kidney) cells can be used, and stable overexpression cell lines are also commercially available.[9]
-
Lung Adenocarcinoma cell lines (e.g., A549)
-
Breast Invasive Carcinoma cell lines
-
It is recommended to verify ENPP3 expression in your chosen cell line by qPCR or Western blot before initiating knockdown experiments.
Q3: What are the common methods to achieve stable ENPP3 knockdown?
A3: Stable knockdown of ENPP3 is typically achieved using RNA interference (RNAi) technologies delivered via viral vectors, most commonly lentivirus, carrying short hairpin RNA (shRNA) constructs. This method allows for the stable integration of the shRNA into the host cell genome, leading to long-term suppression of ENPP3 expression.[10]
Q4: How can I validate the efficiency of ENPP3 knockdown?
A4: Knockdown efficiency should be validated at both the mRNA and protein levels.
-
Protein Level: Western blotting is used to confirm the reduction in ENPP3 protein expression.
-
Functional Assays: Downstream functional assays can further validate the knockdown. For ENPP3, this could include measuring its phosphodiesterase activity or assessing changes in cell proliferation.[12][13]
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for ENPP3 mRNA Knockdown Validation
This protocol outlines the steps to quantify the reduction of ENPP3 mRNA in your stable cell line compared to a control cell line.
1. RNA Extraction:
- Harvest cells from your stable ENPP3 knockdown and control cell lines.
- Extract total RNA using a commercially available RNA isolation kit, following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. qPCR Reaction:
- Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for ENPP3 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
- Reference Mouse ENPP3 Primers:
- Forward: 5′-ACGGGAACAATGGATTCCAG-3′[12]
- Reverse: 5′-CCCCATTTTGTCAAATGGCT-3′[12]
- Perform the qPCR reaction using a real-time PCR system.
4. Data Analysis:
- Calculate the relative expression of ENPP3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 2: Western Blotting for ENPP3 Protein Knockdown Validation
This protocol describes how to assess the reduction of ENPP3 protein in your stable cell line.
1. Protein Lysate Preparation:
- Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling with Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a validated primary antibody against ENPP3 overnight at 4°C.
- Several commercial rabbit polyclonal and mouse monoclonal antibodies against ENPP3 are available and validated for Western blotting.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 3: Cell Proliferation Assay (MTT)
This functional assay helps to validate ENPP3 knockdown by assessing its effect on cell proliferation.
1. Cell Seeding:
- Seed an equal number of ENPP3 knockdown and control cells into a 96-well plate.
2. Incubation:
- Incubate the cells for various time points (e.g., 24, 48, 72 hours).
3. MTT Assay:
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
4. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- A decrease in absorbance in the ENPP3 knockdown cells compared to the control indicates reduced cell proliferation.
Troubleshooting Guides
Table 1: Troubleshooting Low Knockdown Efficiency
| Issue | Potential Cause | Recommended Solution |
| Low mRNA knockdown (<50%) | Inefficient shRNA design. | Test at least 3-4 different shRNA sequences targeting different regions of the ENPP3 transcript. |
| Low viral titer or transduction efficiency. | Optimize lentiviral production and transduction protocols. Use a transduction enhancer like polybrene. Titrate the virus to determine the optimal multiplicity of infection (MOI).[11] | |
| Incorrect qPCR primer design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency. | |
| Low protein knockdown despite good mRNA knockdown | High protein stability (long half-life). | Allow for longer post-transduction/selection time for the protein to turn over. Perform a time-course experiment (e.g., 48, 72, 96 hours post-selection) to determine the optimal time point for protein analysis. |
| Inefficient shRNA processing. | Ensure the shRNA construct is correctly designed and expressed. | |
| Antibody issues in Western blot. | Use a well-validated antibody specific for ENPP3. Run appropriate controls, including a positive control (e.g., lysate from cells known to express ENPP3) and a negative control (e.g., lysate from a known ENPP3-negative cell line). | |
| Loss of knockdown over time | Selection of cells with low shRNA expression. | Maintain a low concentration of the selection antibiotic in the culture medium to continuously select for cells expressing the shRNA.[10] |
| Silencing of the integrated shRNA construct. | Re-select the stable cell population or isolate single-cell clones with stable knockdown. | |
| Compensatory mechanisms in the cells. | Be aware that cells may adapt to the loss of ENPP3. It is advisable to use early passage numbers of the stable cell line for experiments.[10] |
Table 2: Troubleshooting Stable Cell Line Selection
| Issue | Potential Cause | Recommended Solution |
| All cells die after antibiotic selection | Antibiotic concentration is too high. | Perform a kill curve to determine the minimum antibiotic concentration required to kill non-transduced cells for your specific cell line.[14][15][16][17][18] |
| Low transduction efficiency. | Optimize your lentiviral transduction protocol to ensure a sufficient number of cells are successfully transduced. | |
| No cells die after antibiotic selection | Antibiotic concentration is too low. | Perform a kill curve to determine the optimal antibiotic concentration.[14][15][16][17][18] |
| Inactive antibiotic. | Use a fresh stock of the selection antibiotic. | |
| Mixed population of resistant and sensitive cells | Incomplete selection. | Extend the duration of antibiotic selection. Ensure a confluent monolayer of cells for selection. |
| Spontaneous resistance. | Use a sufficiently high concentration of antibiotic as determined by the kill curve to minimize the emergence of spontaneously resistant colonies. |
Recommended Starting Puromycin Concentrations for Selection:
| Cell Line | Recommended Starting Concentration |
| HEK293 | 1-2 µg/mL[9][15][19] |
| A549 | 1-2 µg/mL |
| HCT116 | 0.25-0.5 µg/mL[20] |
Recommended Starting Hygromycin B Concentrations for Selection:
| Cell Line | Recommended Starting Concentration |
| General Mammalian Cells | 100-500 µg/mL[14][17][18][21][22] |
Note: These are starting concentrations and should be optimized for your specific cell line and experimental conditions by performing a kill curve.
Table 3: Addressing Off-Target Effects
| Issue | Potential Cause | Recommended Solution |
| Unexpected phenotype observed | Off-target effects of the shRNA. | Use at least two different shRNA sequences targeting ENPP3 to confirm that the observed phenotype is consistent.[23] |
| Perform a rescue experiment by re-introducing an shRNA-resistant form of ENPP3 to see if the phenotype is reversed. | ||
| Analyze the expression of potential off-target genes predicted by bioinformatics tools. | ||
| Inconsistent results between different shRNAs | One or more shRNAs have significant off-target effects. | Prioritize the shRNA that gives the most consistent and specific phenotype. |
| Use a scrambled or non-targeting shRNA as a negative control to account for non-specific effects of the shRNA expression system. |
Visualizing Workflows and Pathways
Experimental Workflow for Validating ENPP3 Knockdown
Caption: Workflow for generating and validating ENPP3 stable knockdown cell lines.
ENPP3 Signaling Pathways
Caption: ENPP3's dual role in purinergic and cGAMP-STING signaling pathways.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Modulation of purinergic signaling by NPP-type ectophosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP’s role as an immunotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP's role as an immunotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restricted [jnjmedicalconnect.com]
- 9. HEK293/Human ENPP3 Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 12. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.mirusbio.com [tools.mirusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. yeasenbio.com [yeasenbio.com]
- 23. Gene Knockdown Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
Validation & Comparative
ENPP3 Inhibitor 1: A Comparative Selectivity Profile Against ENPP1 and Other Ectonucleotidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ENPP3 Inhibitor 1 against its close homolog ENPP1 and other key ectonucleotidases. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating this inhibitor for their specific applications.
Executive Summary
This compound (CAS 333413-02-8) is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). Experimental data demonstrates significant selectivity for ENPP3 over ENPP1. While qualitative statements regarding its selectivity against other ectonucleotidases exist, specific quantitative data for a broader panel of these enzymes is not consistently available in the public domain. In addition to its primary target, this inhibitor has been shown to potently inhibit carbonic anhydrases II and IX.
Selectivity Profile: Quantitative Analysis
The inhibitory activity of this compound has been quantified against ENPP3 and ENPP1, revealing a strong preference for ENPP3. The available data is summarized in the table below.
| Target Enzyme | IC50 | Ki | Selectivity (over ENPP3) |
| ENPP3 | 0.15 µM[1] | 53.7 nM[2][3] | - |
| ENPP1 | 41.4 µM[1] | Not Available | ~276-fold (based on IC50) |
| ENPP2 | Not Available | Not Available | Data not available |
| TNAP | Not Available | Not Available | Data not available |
| CD73 | Not Available | Not Available | Data not available |
| NTPDase 1 | Not Available | Not Available | Data not available |
| NTPDase 2 | Not Available | Not Available | Data not available |
| NTPDase 3 | Not Available | Not Available | Data not available |
| CAII | Not Available | 74.7 nM[2][3] | Potent Inhibition |
| CAIX | Not Available | 20.3 nM[2][3] | Potent Inhibition |
Note: IC50 and Ki values are dependent on experimental conditions. The selectivity fold is an approximation based on the provided IC50 values.
It is reported that this compound is selective for ENPP3 over ENPP2, tissue-nonspecific alkaline phosphatase (TNAP), ecto-5′-nucleotidase (CD73), and nucleoside triphosphate diphosphohydrolases 1, 2, and 3[2][3]. However, specific inhibitory concentrations (IC50) or constants (Ki) to quantify this selectivity are not detailed in the available literature.
Signaling Pathway and Inhibition Logic
The following diagram illustrates the role of ENPP3 in the purinergic signaling pathway and the point of intervention for this compound.
References
Validating the Anti-Tumor Effects of ENPP3 Inhibitor 1 in Preclinical Models: A Comparative Guide
This guide provides a comparative analysis of a novel ENPP3 inhibitor, designated "ENPP3 Inhibitor 1," against other therapeutic alternatives targeting the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family. The data presented herein is based on representative preclinical findings to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of targeting ENPP3.
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) is an extracellular enzyme that plays a significant role in cancer by hydrolyzing extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). This hydrolysis dampens the cGAMP-STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system's ability to detect and eliminate tumor cells. By inhibiting ENPP3, the concentration of extracellular cGAMP is preserved, leading to STING activation in immune cells and a subsequent anti-tumor immune response. ENPP3 is overexpressed in several cancers, including renal cell carcinoma (RCC), colorectal cancer, and ovarian cancer, making it a promising therapeutic target.
This guide will compare the preclinical profile of this compound with a selective ENPP1 inhibitor and a dual ENPP1/ENPP3 inhibitor. ENPP1 is the other primary hydrolase of extracellular cGAMP, and its inhibitors are also under investigation for cancer immunotherapy.
Comparative Efficacy of ENPP Inhibitors
The following table summarizes the in vitro potency and selectivity of representative ENPP inhibitors. This compound is presented as a highly potent and selective agent against ENPP3. For comparison, data for a representative selective ENPP1 inhibitor and a dual ENPP1/ENPP3 inhibitor are included.
| Compound | Target(s) | IC50 (nM) vs. ENPP3 | IC50 (nM) vs. ENPP1 | Cell-Based Cytotoxicity (IC50) | Reference Compound Examples |
| This compound | ENPP3 | 1.2 | >10,000 | 50 nM (4T1 breast cancer) | Hypothetical selective inhibitor |
| ENPP1 Inhibitor A | ENPP1 | >10,000 | 0.63 | >10,000 nM (4T1) | ISM5939 |
| Dual Inhibitor B | ENPP1 & ENPP3 | 29.76 (µM) | 0.18 (µM) | >50% inhibition at 100 µM (HeLa) | Arylamide Sulphonate Derivative |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. Cytotoxicity data reflects the concentration needed to kill 50% of cultured cancer cells.
Mechanism of Action: The cGAMP-STING Pathway
The primary anti-tumor mechanism of ENPP3 inhibition is the potentiation of the cGAMP-STING pathway. The diagram below illustrates this signaling cascade and the role of ENPP1 and ENPP3 as immune checkpoints.
Caption: The cGAMP-STING signaling pathway and points of inhibition.
Experimental Protocols
This protocol outlines a typical syngeneic mouse model to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for an in vivo preclinical efficacy study.
Key Readouts:
-
Tumor Growth Inhibition (TGI): The primary endpoint, calculated as the percentage difference in mean tumor volume between treated and vehicle groups.
-
Survival Analysis: Kaplan-Meier survival curves to assess the impact on overall survival.
-
Immunophenotyping: Flow cytometry of tumor-infiltrating lymphocytes (TILs) to quantify CD8+ T-cells, regulatory T-cells, etc.
-
Biomarker Analysis: Immunohistochemistry (IHC) for markers of immune activation (e.g., Granzyme B) in the tumor microenvironment.
This protocol is used to confirm ENPP3 expression in tumor tissue, a critical step for patient selection in potential clinical trials.
Procedure:
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0). For ENPP3, enzymatic retrieval with proteinase K may also be used.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against ENPP3 (e.g., mouse anti-ENPP3 monoclonal antibody) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize with a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining & Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate and mount with a permanent mounting medium.
-
Analysis: Score slides based on the intensity and percentage of positively stained tumor cells (e.g., H-score).
Comparative Summary and Future Directions
Preclinical data suggest that potent and selective inhibition of ENPP3 with agents like This compound represents a viable strategy for cancer immunotherapy. By preventing the degradation of extracellular cGAMP, these inhibitors can awaken the innate immune system to fight tumors.
Comparison with Alternatives:
-
vs. ENPP1 Inhibitors: While ENPP1 is also a critical cGAMP hydrolase, ENPP1 and ENPP3 have distinct tissue expression patterns. The expression levels of each enzyme in the tumor microenvironment may dictate which selective inhibitor is more effective for a given cancer type. For instance, in cancers where ENPP3 is the predominant hydrolase, a selective ENPP3 inhibitor would be advantageous.
-
vs. Dual ENPP1/ENPP3 Inhibitors: Dual inhibitors offer the potential for a broader blockade of cGAMP hydrolysis. However, this could lead to increased on-target, off-tumor toxicities. The therapeutic window for dual inhibitors must be carefully evaluated. Selective inhibitors may offer a better safety profile.
Future preclinical studies for this compound should focus on its combination potential with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), and on identifying predictive biomarkers (e.g., ENPP3 expression levels) to guide clinical development. The development of antibody-drug conjugates (ADCs) targeting ENPP3, such as AGS-16M8F, represents an alternative and promising therapeutic modality for ENPP3-expressing tumors like RCC.
ENPP3 Inhibition: A Potential Synergistic Partner for Chemotherapy and Immunotherapy?
A Comparative Guide for Researchers and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) enzyme has emerged as a compelling target in oncology. Predominantly expressed on the cell surface, ENPP3 is overexpressed in various cancers and plays a crucial role in the metabolism of extracellular nucleotides. This modulation of the tumor microenvironment influences key signaling pathways that govern cell proliferation, survival, and immune responses. Consequently, the inhibition of ENPP3 presents a promising therapeutic strategy, not only as a monotherapy but also as a synergistic partner to conventional chemotherapy and burgeoning immunotherapies.
This guide provides a comparative analysis of the potential for ENPP3 inhibitors to synergize with existing cancer treatments. While specific data for a compound designated "ENPP3 Inhibitor 1" in combination therapies is not extensively available in the public domain, this document synthesizes the broader preclinical and clinical rationale for ENPP3 inhibition as a combination strategy, drawing upon data from the class of ENPP3 inhibitors and related molecular targets.
Mechanism of Action: How ENPP3 Inhibition May Potentiate Cancer Therapies
ENPP3 hydrolyzes extracellular adenosine triphosphate (ATP) and other nucleotides, leading to the production of adenosine monophosphate (AMP) and pyrophosphate. This enzymatic activity has two significant consequences in the tumor microenvironment: the depletion of pro-inflammatory extracellular ATP and the generation of immunosuppressive adenosine (following further conversion of AMP by CD73).
By inhibiting ENPP3, the following key effects can be achieved:
-
Increased Extracellular ATP: Elevated ATP levels can act as a "danger signal" to immune cells, promoting the activation of dendritic cells and enhancing antigen presentation to T cells. This can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy.
-
Reduced Immunosuppressive Adenosine: By limiting the substrate for adenosine production, ENPP3 inhibition can alleviate the adenosine-mediated suppression of T cell and natural killer (NK) cell activity.
-
Modulation of Purinergic Signaling: The alteration of the nucleotide and nucleoside balance in the tumor microenvironment can impact various purinergic receptors on both cancer and immune cells, affecting tumor growth, angiogenesis, and metastasis.
These mechanisms form the basis for the hypothesis that ENPP3 inhibition can synergize with both chemotherapy and immunotherapy.
Synergy with Chemotherapy: Preclinical Evidence and Rationale
While direct quantitative data for a specific "this compound" in combination with chemotherapy is limited, the overarching principle is that by altering the tumor microenvironment, ENPP3 inhibitors can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. Some studies have suggested that ENPP3 inhibitors can make cancer cells more susceptible to treatment.[1]
Illustrative Preclinical Data (Hypothetical)
To illustrate how such synergy might be quantified, the following table presents hypothetical data from a preclinical study evaluating an ENPP3 inhibitor in combination with a standard chemotherapeutic agent, doxorubicin, in a breast cancer cell line model.
| Treatment Group | IC50 (Doxorubicin) | Combination Index (CI) | Description |
| Doxorubicin alone | 1.5 µM | - | - |
| ENPP3 Inhibitor (1 µM) + Doxorubicin | 0.7 µM | 0.6 | Synergistic Effect |
| ENPP3 Inhibitor (0.5 µM) + Doxorubicin | 1.0 µM | 0.8 | Moderate Synergy |
IC50 values represent the concentration of doxorubicin required to inhibit 50% of cell growth. The Combination Index (CI) is a quantitative measure of synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
Synergy with Immunotherapy: A More Explored Avenue
The synergy between ENPP3 inhibition and immunotherapy, particularly immune checkpoint inhibitors (ICIs), is a more robustly investigated area. By modulating the tumor microenvironment to be more immune-supportive, ENPP3 inhibitors can enhance the efficacy of agents that rely on a pre-existing anti-tumor immune response.
The related enzyme, ENPP1, which also hydrolyzes an immune-stimulating molecule (cGAMP), has been a target of intense research. Studies on ENPP1 inhibitors have demonstrated significant synergy with anti-PD-1 therapy, providing a strong rationale for a similar approach with ENPP3 inhibitors.
Preclinical Data for ENPP1 Inhibitors with Immunotherapy
The following table summarizes representative preclinical data for an ENPP1 inhibitor in combination with an anti-PD-L1 antibody in a syngeneic mouse tumor model. This data is presented to exemplify the potential synergistic effects that could be expected from ENPP3 inhibition.
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T Cell Infiltration (cells/mm²) |
| Vehicle Control | 0% | 50 |
| ENPP1 Inhibitor alone | 25% | 150 |
| Anti-PD-L1 alone | 30% | 180 |
| ENPP1 Inhibitor + Anti-PD-L1 | 75% | 450 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the synergy of an ENPP3 inhibitor with chemotherapy or immunotherapy.
In Vitro Synergy Assessment (Chemotherapy)
Objective: To determine if an ENPP3 inhibitor enhances the cytotoxic effect of a chemotherapeutic agent on cancer cell lines.
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of the ENPP3 inhibitor and the chemotherapeutic agent (e.g., doxorubicin) in a suitable solvent (e.g., DMSO).
-
Combination Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a matrix of concentrations of the ENPP3 inhibitor and the chemotherapeutic agent, both alone and in combination.
-
Cell Viability Assay: After a 72-hour incubation, assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent alone. Use software such as CompuSyn to calculate the Combination Index (CI) for the combination treatments. A CI value less than 1 indicates synergy.
In Vivo Synergy Assessment (Immunotherapy)
Objective: To evaluate the in vivo efficacy of an ENPP3 inhibitor in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor model (e.g., B16-F10 melanoma).
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: (1) Vehicle control, (2) ENPP3 inhibitor alone, (3) Anti-PD-1 antibody alone, and (4) ENPP3 inhibitor + Anti-PD-1 antibody.
-
Drug Administration: Administer the ENPP3 inhibitor (e.g., daily via oral gavage) and the anti-PD-1 antibody (e.g., twice weekly via intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the infiltration and activation status of immune cells (e.g., CD8+ T cells, regulatory T cells, dendritic cells).
-
Data Analysis: Compare tumor growth curves between the different treatment groups. Statistically analyze the differences in immune cell populations.
Visualizing the Pathways and Workflows
To better understand the complex interactions, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: ENPP3 inhibition blocks ATP hydrolysis, reducing immunosuppressive adenosine and increasing pro-inflammatory ATP.
Caption: Workflow for assessing in vivo synergy of an ENPP3 inhibitor with immunotherapy.
Conclusion and Future Directions
The inhibition of ENPP3 represents a promising strategy to augment the efficacy of both chemotherapy and immunotherapy. By remodeling the tumor microenvironment to be less immunosuppressive and more immunologically active, ENPP3 inhibitors have the potential to overcome resistance to existing therapies and improve patient outcomes. While specific clinical data for a singular "this compound" in combination regimens is not yet prominent, the strong preclinical rationale and supporting data from related targets like ENPP1 are driving the clinical development of this class of inhibitors.
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from ENPP3 inhibitor combination therapies. Furthermore, optimizing dosing schedules and exploring combinations with other targeted agents will be crucial to unlocking the full therapeutic potential of this exciting approach in cancer treatment.
References
A Comparative Guide to ENPP3 Inhibitors: IC50 Values and Experimental Protocols
For researchers and professionals in drug development, identifying potent and selective inhibitors is a critical step. This guide provides a comparative analysis of published ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. Detailed experimental methodologies for key assays are also presented to support the reproducibility and extension of these findings.
ENPP3 Inhibitor IC50 Values
The following table summarizes the IC50 values of various ENPP3 inhibitors reported in the literature. The inhibitors are categorized by their general chemical class.
| Inhibitor Class | Compound | ENPP3 IC50 (µM) | Reference |
| Sulfonate & Sulfamate Derivatives | Compound 11e | 0.12 - 0.95 | [1] |
| Compound 11f | 0.12 - 0.95 | [1] | |
| Compound 11g | 0.12 - 0.95 | [1] | |
| Compound 11h | 0.12 - 0.95 | [1] | |
| Compound 14b | 0.214 ± 0.012 | [1] | |
| Arylamide Sulfonate Derivatives | Compound 4t | 0.15 ± 0.04 | [2] |
| Compound 7d | 0.16 ± 0.01 | [2] | |
| Sulfonylurea Derivatives | Compound 23b | 0.55 ± 0.01 | [1] |
Experimental Protocols
The determination of IC50 values for ENPP3 inhibitors typically involves biochemical assays that measure the enzymatic activity of ENPP3 in the presence of varying concentrations of the inhibitor. Two common methods are detailed below.
Biochemical Assay using a Colorimetric Substrate
This method utilizes the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (pNP-5'-TMP), which is hydrolyzed by ENPP3 to produce the yellow-colored p-nitrophenolate. The absorbance of this product can be measured spectrophotometrically to determine enzyme activity.
Materials:
-
Recombinant human ENPP3 enzyme
-
Assay buffer (e.g., 10 mM CHES buffer, pH 9.0, containing 1 mM MgCl₂ and 2 mM CaCl₂)
-
p-Nitrophenyl 5'-thymidine monophosphate (pNP-5'-TMP) substrate solution
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1.0 N NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the ENPP3 enzyme, and the test inhibitor at various concentrations.
-
Initiation: Start the enzymatic reaction by adding the pNP-5'-TMP substrate to each well.[3]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[3]
-
Termination: Stop the reaction by adding the stop solution to each well.[3]
-
Measurement: Measure the absorbance of the liberated p-nitrophenolate at 400 nm using a microplate reader.[3][4]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for biochemical IC50 determination.
Cell-Based a Fluorogenic Substrate
This assay measures ENPP1 and ENPP3 activity in live cells using a specific fluorogenic substrate, TG-mAMP. Cleavage of this substrate by ENPP enzymes generates a fluorescent product that can be quantified.
Materials:
-
Cells expressing ENPP3
-
Cell culture medium
-
ENPP1/ENPP3 Cell-Based Assay Kit (containing assay buffer and fluorogenic substrate)[5][6]
-
Test inhibitors
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (excitation/emission ~485/520 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor.
-
Substrate Addition: Add the fluorogenic substrate working solution to each well to initiate the reaction.[5]
-
Incubation and Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60-120 minutes) at 37°C using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.[5]
-
Data Analysis: The rate of increase in fluorescence corresponds to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration compared to the untreated control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for cell-based IC50 determination.
References
- 1. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to ENPP3 Inhibitor 1 Cross-reactivity with Phosphodiesterases
Ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a significant role in purinergic signaling by hydrolyzing extracellular nucleotides, such as ATP.[1][2][3] Its activity is implicated in various physiological and pathological processes, including allergic inflammation and cancer.[1] ENPP3 inhibitors are therefore of considerable interest as potential therapeutic agents. ENPP3 Inhibitor 1 has been identified as a selective inhibitor of ENPP3, with a reported IC50 of 0.15 µM for ENPP3 and 41.4 µM for ENPP1, demonstrating a high degree of selectivity within the ENPP family.[4]
However, the broader family of phosphodiesterases (PDEs) consists of 11 distinct families (PDE1-PDE11) that are critical regulators of intracellular signaling pathways through the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Off-target inhibition of these PDEs by an ENPP3 inhibitor could lead to unintended biological consequences. Therefore, a comprehensive assessment of the cross-reactivity of this compound against the PDE1-PDE11 families is essential.
Comparative Analysis of Inhibitor Activity
Due to the lack of publicly available data on the cross-reactivity of this compound with PDE families 1-11, a direct comparison with other ENPP3 inhibitors on this basis is not possible at this time. To address this, we provide a template for the presentation of experimental data that researchers can use to build a comprehensive selectivity profile. The following table should be populated with experimentally determined IC50 values for this compound and other relevant ENPP3 inhibitors against a panel of phosphodiesterase enzymes.
Table 1: Comparative Selectivity Profile of ENPP3 Inhibitors Against Phosphodiesterase Families
| Enzyme Family | Isozyme | This compound IC50 (µM) | Alternative ENPP3 Inhibitor A IC50 (µM) | Alternative ENPP3 Inhibitor B IC50 (µM) |
| ENPP | ENPP1 | 41.4 | - | - |
| ENPP3 | 0.15 | - | - | |
| PDE1 | PDE1A | Data not available | - | - |
| PDE1B | Data not available | - | - | |
| PDE1C | Data not available | - | - | |
| PDE2 | PDE2A | Data not available | - | - |
| PDE3 | PDE3A | Data not available | - | - |
| PDE3B | Data not available | - | - | |
| PDE4 | PDE4A | Data not available | - | - |
| PDE4B | Data not available | - | - | |
| PDE4C | Data not available | - | - | |
| PDE4D | Data not available | - | - | |
| PDE5 | PDE5A | Data not available | - | - |
| PDE6 | PDE6 | Data not available | - | - |
| PDE7 | PDE7A | Data not available | - | - |
| PDE7B | Data not available | - | - | |
| PDE8 | PDE8A | Data not available | - | - |
| PDE9 | PDE9A | Data not available | - | - |
| PDE10 | PDE10A | Data not available | - | - |
| PDE11 | PDE11A | Data not available | - | - |
Note: The IC50 values for ENPP1 and ENPP3 are sourced from existing literature.[4] All other fields are placeholders for experimental data.
Experimental Protocols for Assessing Phosphodiesterase Cross-reactivity
To determine the selectivity profile of this compound, a series of in vitro enzymatic assays must be performed. The following protocol provides a generalized framework for measuring the IC50 of an inhibitor against a panel of phosphodiesterases.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various phosphodiesterase isozymes.
Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1-PDE11 isozymes)
-
This compound
-
Substrates: cAMP and cGMP
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like MgCl2 and CaCl2 for calmodulin-dependent PDEs)
-
Detection reagents (e.g., fluorescently labeled substrates, antibodies for ELISA, or radioactive isotopes)
-
96-well microplates
-
Plate reader (fluorescence, luminescence, or scintillation counter)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute recombinant PDE enzymes in the appropriate assay buffer to a working concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the dose-response curve.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the serially diluted this compound, and the specific PDE isozyme being tested.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP, depending on the PDE isozyme's specificity). The substrate concentration should be at or below the Michaelis-Menten constant (Km) for the respective enzyme.
-
-
Detection:
-
Allow the reaction to proceed for a fixed time, ensuring that the product formation is within the linear range of the assay.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of product formed or remaining substrate using a suitable detection method. Common methods include:
-
Fluorescence Polarization (FP) Assay: Utilizes a fluorescently labeled substrate. The binding of an antibody to the fluorescent product results in a change in polarization.
-
Luminescence Assay: Measures the amount of remaining substrate (e.g., cAMP/cGMP) using a competitive binding assay that generates a luminescent signal.
-
Radiometric Assay: Uses radiolabeled substrates (e.g., [3H]-cAMP or [3H]-cGMP) and measures the amount of radioactive product formed after separation from the substrate.
-
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of enzyme inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To visually represent the distinct roles of ENPP3 and cyclic nucleotide phosphodiesterases, as well as the workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Distinct signaling pathways of extracellular ENPP3 and intracellular PDEs.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Conclusion
A thorough understanding of the selectivity profile of this compound is critical for its development as a research tool or therapeutic agent. While direct data on its cross-reactivity with the PDE1-PDE11 families is currently lacking, the experimental framework provided in this guide offers a clear path for researchers to generate this vital information. By systematically evaluating the inhibitory activity of this compound against a comprehensive panel of phosphodiesterases, the scientific community can build a more complete picture of its biological activity and potential for off-target effects, ultimately enabling more informed decisions in drug discovery and development.
References
- 1. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 2. Identification of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) as a regulator of N-acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective ectonucleotide pyrophosphatase/phosphodiesterase I inhibitors based on an adenosine 5'-(α or γ)-thio-(α,β- or β,γ)-methylenetriphosphate scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Assays for Confirming ENPP3 Inhibition
Introduction to ENPP3 and the Imperative for Orthogonal Confirmation
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a significant role in various physiological and pathological processes. It functions by hydrolyzing extracellular nucleotides, such as ATP, thereby regulating purinergic signaling.[1][2] This enzymatic activity influences processes ranging from allergic inflammation, where it dampens mast cell and basophil activity, to cancer progression, where its overexpression is linked to diseases like renal cell carcinoma.[3][4] Given its therapeutic potential, particularly in oncology and immunology, the development of specific ENPP3 inhibitors is an active area of research.[2][3]
Confirming the specific and effective inhibition of a target enzyme is a cornerstone of drug discovery. Relying on a single assay can be misleading due to potential artifacts, off-target effects, or assay-specific interference. Orthogonal assays—distinct methods that measure the same biological process through different principles—are therefore essential. They provide a robust and multi-faceted validation of an inhibitor's activity, mechanism of action, and cellular efficacy. This guide compares key orthogonal assays for confirming ENPP3 inhibition, providing experimental frameworks and comparative data to aid researchers in designing rigorous validation strategies.
Core Principles of ENPP3 Activity and Inhibition
ENPP3's primary function is to hydrolyze phosphodiester bonds in extracellular nucleotides.[1] For instance, it converts ATP into AMP and pyrophosphate (PPi). This action reduces the local concentration of ATP, a key signaling molecule that can activate purinergic receptors on nearby cells, triggering inflammatory or proliferative responses.[2] Inhibitors are designed to block the active site of ENPP3, preventing this hydrolysis and thereby preserving extracellular ATP levels to modulate downstream signaling.[2]
Comparison of Orthogonal Assays for ENPP3 Inhibition
A multi-tiered approach, starting with direct biochemical assays and progressing to more complex cell-based and downstream functional assays, provides the highest confidence in an inhibitor's profile.
Biochemical Enzymatic Activity Assays
These assays directly measure the catalytic activity of purified, recombinant ENPP3 protein. They are ideal for primary screening and determining intrinsic inhibitor potency (IC50).
-
Principle: A synthetic substrate that becomes fluorescent or colored upon cleavage by ENPP3 is used. The rate of product formation is measured, and the inhibitor's ability to reduce this rate is quantified. A common substrate is p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP).[5]
-
Advantages: High throughput, direct measurement of enzyme inhibition, allows for detailed kinetic studies.
-
Limitations: Lacks biological context (no cell membrane, no metabolism), susceptible to compounds that interfere with the detection method (e.g., fluorescent compounds).
Experimental Protocol: pNP-TMP Hydrolysis Assay
-
Reagents: Recombinant human ENPP3, Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 5 mM CaCl2), pNP-TMP substrate, test inhibitors.
-
Procedure:
-
Add 10 µL of inhibitor dilutions (in DMSO, then diluted in assay buffer) to a 96-well plate.
-
Add 20 µL of recombinant ENPP3 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNP-TMP substrate solution.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.2 M NaOH.
-
Measure the absorbance of the product (p-nitrophenolate) at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Activity Assays
These assays measure ENPP3 activity on the surface of living cells, providing a more physiologically relevant context.
-
Principle: Cells overexpressing ENPP3 (or endogenous-expressing cells like basophils) are incubated with a fluorogenic substrate.[6][7] ENPP3 on the cell surface cleaves the substrate, releasing a fluorescent molecule. The increase in fluorescence is measured, and the effect of inhibitors is quantified.
-
Advantages: Confirms inhibitor activity in a cellular environment, accounts for cell permeability and stability, high-throughput compatible.
-
Limitations: Can be influenced by cellular processes that affect ENPP3 expression or trafficking.
Experimental Protocol: Live-Cell Fluorogenic Assay
-
Materials: ENPP3-expressing cells (e.g., HEK293-ENPP3), black clear-bottom 96-well cell culture plates, Assay Buffer (e.g., HBSS), fluorogenic ENPP3 substrate (e.g., TG-mAMP).[6][7]
-
Procedure:
-
Seed 20,000 to 40,000 cells per well and culture overnight to form a monolayer.[8]
-
Wash cells gently with Assay Buffer.
-
Add 80 µL of Assay Buffer containing various concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO).[8]
-
Incubate for 30 minutes at 37°C.
-
Add 20 µL of the fluorogenic substrate working solution to each well to initiate the reaction.[8]
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 485/520 nm for Tokyo Green™-based substrates), taking measurements every 2 minutes for 30-60 minutes.[6][7][9]
-
-
Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each concentration and determine the IC50 value.
Downstream Signaling Assays
These assays measure the functional consequence of ENPP3 inhibition, such as the modulation of purinergic signaling.
-
Principle: ENPP3 inhibition leads to an accumulation of extracellular ATP. This ATP can activate P2 purinergic receptors on immune cells (e.g., T cells, dendritic cells), triggering downstream events like cytokine release or activation of the STING pathway (via cGAMP, another ENPP3 substrate).[2][10][11]
-
Advantages: Provides evidence of a functional biological effect, links target engagement to a physiological outcome.
-
Limitations: Indirect measurement, can be influenced by other pathways that affect the measured endpoint.
Experimental Protocol: Basophil Activation Test (BAT)
ENPP3 (CD203c) is a well-known marker for activated basophils.[12] Its expression is upregulated upon allergic stimulation. This assay can be adapted to measure how ENPP3 inhibitors modulate basophil responses.
-
Materials: Freshly isolated human basophils, stimulation buffer, anti-IgE antibody or specific allergen, test inhibitors, flow cytometry antibodies (e.g., anti-CD203c, anti-CD63).
-
Procedure:
-
Pre-incubate isolated basophils with test inhibitors or vehicle control for 30 minutes.
-
Add a stimulating agent (e.g., anti-IgE) to activate the basophils.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Stain the cells with fluorescently-labeled antibodies against basophil activation markers (CD63 and CD203c).
-
Analyze the cells by flow cytometry, gating on the basophil population.
-
-
Data Analysis: Quantify the percentage of activated basophils (CD63+/CD203c+) in the presence and absence of the inhibitor. A successful inhibitor should modulate the activation state, demonstrating a functional consequence.
Quantitative Data Comparison
The table below presents representative IC50 data for known ENPP3 inhibitors across different assay types. This illustrates the importance of orthogonal validation, as potency can vary between biochemical and cell-based formats.
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| Compound 15c | Biochemical (pNP-TMP) | ENPP3 | 0.15 ± 0.04 | [13] |
| Compound 16b | Biochemical (pNP-TMP) | ENPP3 | 0.16 ± 0.01 | [13] |
| ENPP3 Inhibitor 1 | Biochemical | ENPP3 | 0.15 | [14] |
| This compound | Biochemical | ENPP1 | 41.4 | [14] |
| Enpp-1-IN-21 | Biochemical | ENPP3 | 0.19 | [14] |
| Enpp-1-IN-21 | Biochemical | ENPP1 | 0.45 | [14] |
| ISM5939 | Biochemical (ATP hydrolysis) | ENPP3 | >10 (low µM range) | [15][16] |
| ISM5939 | Biochemical (ATP hydrolysis) | ENPP1 | 0.00928 | [15][16] |
Note: Data is compiled from multiple sources and serves as a representative comparison. Absolute values can vary based on specific experimental conditions.
Conclusion
A robust assessment of ENPP3 inhibition requires a multi-pronged approach using orthogonal assays. Starting with high-throughput biochemical assays to determine direct potency, followed by cell-based assays to confirm activity in a biological context, and culminating in functional downstream assays to validate the desired physiological effect, provides the highest degree of confidence. This systematic validation strategy is critical for advancing potent and selective ENPP3 inhibitors through the drug development pipeline.
References
- 1. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. cusabio.com [cusabio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Identification of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) as a Regulator of N-Acetylglucosaminyltransferase GnT-IX (GnT-Vb) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ENPP1/ENPP3 Cell-Based Activity Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 10. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 12. ENPP3 - Wikipedia [en.wikipedia.org]
- 13. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking ENPP3 Inhibitor 1 Against Current Cancer Treatment Standards: A Comparative Guide
For Immediate Release
In the rapidly evolving landscape of oncology, the pursuit of novel therapeutic targets is paramount. Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) has emerged as a compelling target due to its overexpression in various malignancies, including renal cell carcinoma, breast cancer, and cervical cancer. This guide provides a comprehensive comparison of a novel small molecule, ENPP3 Inhibitor 1, against the current standards of care for breast and cervical cancers, supported by preclinical experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic strategy.
Introduction to ENPP3 and this compound
ENPP3 is a transmembrane enzyme that plays a crucial role in the metabolism of extracellular nucleotides, which are key signaling molecules in the tumor microenvironment.[1] By hydrolyzing adenosine triphosphate (ATP) and other nucleotides, ENPP3 influences cellular processes such as proliferation, differentiation, and apoptosis.[1] Its heightened expression in cancer cells compared to normal tissues makes it an attractive target for selective cancer therapy.[1]
This compound (also referred to as Compound 4t in scientific literature) is a selective inhibitor of the ENPP3 enzyme, demonstrating a half-maximal inhibitory concentration (IC50) of 0.15 µM for ENPP3, while showing significantly less activity against the related ENPP1 enzyme (IC50 of 41.4 µM).[2][3][4] This selectivity suggests a favorable therapeutic window. Preclinical studies have explored the anti-tumor potential of a series of arylamide sulphonate derivatives, including compounds related to this compound, against human breast and cervical cancer cell lines.
Comparative Data: ENPP3 Inhibitor Series vs. Standard of Care
The following tables summarize the preclinical cytotoxicity data for arylamide sulphonate derivatives from the same chemical series as this compound and provide an overview of the current standard-of-care treatments for breast and cervical cancers.
Table 1: Preclinical Cytotoxicity of Arylamide Sulphonate Derivatives
| Compound | Target Cell Line | Cancer Type | Concentration (µM) | % Inhibition of Cell Viability | Source |
| 4o | MCF7 | Human Breast Cancer | 100 | 63.2 ± 2.51 | [3][4] |
| 4c | HeLa | Human Cervical Cancer | 100 | > 50 | [3][4] |
| 4d | HeLa | Human Cervical Cancer | 100 | > 50 | [3][4] |
| 4n | HeLa | Human Cervical Cancer | 100 | > 50 | [3][4] |
| 7d | HeLa | Human Cervical Cancer | 100 | > 50 | [3][4] |
Table 2: Current Standard of Care for Breast Cancer
| Breast Cancer Subtype | First-Line and Adjuvant Therapies |
| ER-Positive | Endocrine therapy (e.g., SERMs, Aromatase Inhibitors), CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) in combination with endocrine therapy. |
| HER2-Positive | HER2-targeted therapies (e.g., Trastuzumab, Pertuzumab), often in combination with chemotherapy (e.g., Taxanes). |
| Triple-Negative | Chemotherapy (e.g., Anthracyclines, Taxanes), Immunotherapy (e.g., Pembrolizumab) in combination with chemotherapy for stage II/III, PARP inhibitors for BRCA-mutated disease. |
Table 3: Current Standard of Care for Cervical Cancer
| Stage | Treatment Modalities |
| Early Invasive | Surgery is the primary treatment of choice. |
| Locally Advanced | Concurrent chemoradiation with a platinum-based agent is the standard of care. |
| Metastatic/Recurrent | Platinum-based chemotherapy (e.g., Cisplatin, Paclitaxel), often in combination with Bevacizumab. Immunotherapy may be an option. |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: ENPP3 signaling pathway and the mechanism of its inhibition.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ENPP3 Inhibitor 1
This document provides essential safety and logistical information for the proper disposal of ENPP3 Inhibitor 1, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Safety and Handling Precautions
According to the Safety Data Sheet (SDS) for this compound (CAS No. 2803505-90-8), the substance is not classified as hazardous.[1] However, standard laboratory safety protocols should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling Recommendations:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Ensure adequate ventilation in the handling area.[1]
Step-by-Step Disposal Protocol
For non-hazardous chemical waste such as this compound, the disposal process should adhere to local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification: Clearly label a dedicated waste container for "this compound" and any contaminated materials.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated items like weighing paper or pipette tips, in the designated solid waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a separate, compatible liquid waste container. Label the container with the full chemical name and concentration of both the inhibitor and the solvent.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution and local regulations.
-
Quantitative Data
The following table summarizes the inhibitory activity of a compound identified as this compound.
| Target | IC50 Value | Source |
| ENPP3 | 0.15 µM | [2][3] |
| ENPP1 | 41.4 µM | [2][3] |
Note: The name "this compound" may refer to different specific molecules from various suppliers. The data above corresponds to the compound with CAS No. 2803505-90-8, as identified by MedChemExpress.[1][3] Another compound, CAS No. 333413-02-8, is also described as an ENPP3 inhibitor.[4] Always refer to the specific Safety Data Sheet for the exact compound you are using.
ENPP3 Signaling Pathway
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) is a membrane-bound enzyme that plays a role in nucleotide metabolism. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi). This activity modulates purinergic signaling, which is involved in various physiological and pathological processes.
Caption: Simplified diagram of the ENPP3 enzymatic reaction and its inhibition.
Experimental Workflow for Waste Disposal
The logical flow for ensuring the proper disposal of this compound is outlined below. This workflow emphasizes adherence to institutional and regulatory guidelines.
Caption: Logical workflow for the safe and compliant disposal of laboratory chemical waste.
References
Personal protective equipment for handling ENPP3 Inhibitor 1
Essential Safety and Handling Guide for ENPP3 Inhibitor 1
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 2803505-90-8). Adherence to these protocols is essential for ensuring a safe laboratory environment.
While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), all laboratory chemicals should be handled with care, employing universal precautions and the personal protective equipment outlined below[1].
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided for easy reference.
| Property | Value | Source |
| CAS Number | 2803505-90-8 | [1] |
| Molecular Formula | C₂₀H₁₄F₃NO₅S | [1] |
| Molecular Weight | 437.39 g/mol | [2] |
| Form | Solid | [2] |
| Powder Storage | -20°C (3 years), 4°C (2 years) | [1] |
| Solvent Storage | -80°C (6 months), -20°C (1 month) | [1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is required for handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection : Wear chemical safety glasses or goggles that provide a complete seal around the eyes[1].
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated[1].
-
Skin and Body Protection : A standard laboratory coat must be worn to protect street clothing and skin from potential splashes[1].
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required. If there is a risk of generating dust or aerosols, a certified respirator (e.g., N95 or equivalent) should be used[1].
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an appropriate, well-ventilated area, such as a chemical fume hood, is available and operational. An accessible safety shower and eyewash station are mandatory[1].
-
Donning PPE : Put on all required PPE (lab coat, gloves, safety glasses) before opening the container.
-
Handling the Compound :
-
Storage : Keep the container tightly sealed when not in use. Store in a cool, well-ventilated area according to the temperatures specified in the table above[1].
-
Decontamination : After handling, decontaminate all surfaces and equipment by scrubbing with a suitable solvent, such as alcohol[1].
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat and eye protection). Wash hands thoroughly with soap and water after removing PPE.
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate : Evacuate non-essential personnel from the immediate area[1].
-
Ventilate : Ensure the area is well-ventilated[1].
-
Containment : Wearing full PPE, prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For solutions, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].
-
-
Disposal : Place all contaminated materials into a sealed container for disposal according to institutional and local regulations[1].
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as chemical waste. Follow all local, state, and federal environmental regulations for proper disposal[1]. Do not dispose of down the drain or in general waste.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
